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2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol Documentation Hub

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  • Product: 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol
  • CAS: 7223-47-4

Core Science & Biosynthesis

Foundational

The Autocatalytic Architecture of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol in Azide-Alkyne Cycloadditions

Executive Summary As bioconjugation and nanomedicine demand higher efficiency and orthogonality, the role of functionalized alkynes has evolved from passive substrates to active participants in the catalytic cycle. 2-[(2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As bioconjugation and nanomedicine demand higher efficiency and orthogonality, the role of functionalized alkynes has evolved from passive substrates to active participants in the catalytic cycle. 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol —commonly known as N-propargyldiethanolamine —exemplifies this paradigm shift.

Far from being a simple terminal alkyne, this molecule features a built-in tertiary amine and two hydroxyethyl arms. This unique structural anatomy allows it to act as an "internal ligand" in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), dramatically accelerating reaction kinetics without the need for exogenous stabilizing ligands[1]. Furthermore, recent breakthroughs have leveraged its diol moiety to enable completely catalyst-free, proximity-triggered click reactions (BAAC)[2]. This whitepaper dissects the mechanistic pathways, experimental causality, and orthogonal applications of N-propargyldiethanolamine for researchers and drug development professionals.

Structural Paradigm: The "Internal Ligand" Effect

In standard CuAAC, unfunctionalized alkynes suffer from slow kinetics in aqueous media unless exogenous ligands (e.g., THPTA, BTTAA) are added. These ligands are necessary to stabilize the Cu(I) oxidation state, prevent disproportionation, and lower the activation barrier for the formation of the copper-acetylide intermediate.

N-propargyldiethanolamine circumvents this requirement through its inherent architecture. The diethanolamine moiety acts as a built-in, tridentate (N, O, O) chelator[1].

  • The Tertiary Amine: Provides a localized basic environment and strongly coordinates to Cu(I), increasing the electron density at the metal center.

  • The Hydroxyethyl Arms: The oxygen atoms provide secondary coordination points, creating a protective, localized coordination sphere around the copper ion.

This internal coordination transforms the molecule into a self-accelerating substrate . Its high hydrophilicity and chelating ability make it an ideal anchor point for synthesizing multi-stimulated delivery nanomicelles (e.g., PPD polymers) and siRNA conjugates[3],[4].

Mechanistic Pathway in CuAAC

In a traditional CuAAC reaction, the rate-limiting step is the formation of the dinuclear copper-acetylide complex. When N-propargyldiethanolamine is utilized, the mechanism is autonomously accelerated through the following sequence:

  • Pre-Coordination: The tertiary amine and hydroxyl oxygens rapidly chelate aqueous Cu(I) ions, creating a high local concentration of the catalyst precisely at the alkyne reaction site.

  • Accelerated Deprotonation: The coordination of Cu(I) to the alkyne π-system, combined with the electron-withdrawing effect of the nearby coordinated amine, significantly lowers the pKa of the terminal alkyne proton. This allows for rapid deprotonation even at neutral pH.

  • Dinuclear Assembly: The localized diethanolamine-Cu(I) complex facilitates the recruitment of a second Cu(I) ion, forming the requisite dinuclear copper-acetylide intermediate with a vastly reduced entropic penalty[5].

  • Cycloaddition: The azide coordinates to the secondary copper center, and the proximity effect drives the rapid formation of the cuprated triazole, which subsequently undergoes protonolysis to yield the final product.

CuAAC_Mechanism A 1. Substrate + Cu(I) N-propargyldiethanolamine B 2. Internal Coordination (N, O, O Chelation of Cu) A->B Cu(I) Entry C 3. Deprotonation Cu(I)-Acetylide Formation B->C -H+ (Base) D 4. Azide Coordination Dinuclear Cu Complex C->D + R-N3 E 5. Metallacycle Formation C-N Bond Coupling D->E Cyclization F 6. Protonation & Release 1,2,3-Triazole Product E->F +H+ F->A Cu(I) Regeneration

Catalytic cycle of CuAAC accelerated by the internal coordination of N-propargyldiethanolamine.

Kinetic Advantages & Comparative Data

The self-accelerating nature of N-propargyldiethanolamine provides distinct advantages in complex biological media, where exogenous ligands might be sequestered by proteins or cause off-target toxicity.

Substrate ClassRepresentative MoleculeExogenous Cu(I) Ligand Required?Relative CuAAC RateMechanistic Feature
Unfunctionalized Alkyne 1-HexyneYes (e.g., THPTA)Baseline (1x)Standard bimolecular collision
Monohydroxy Alkyne Propargyl AlcoholYes~2–5xWeak hydrogen bonding stabilization
Chelating Alkyne N-Propargyldiethanolamine No (Self-accelerating) ~50–100x Tridentate (N,O,O) internal coordination [1]
Proximity-Triggered N-Propargyldiethanolamine + o-Borylaryl AzideNo (Catalyst-Free)Extremely FastBoronate ester proximity effect (BAAC)[2]

Experimental Workflow: Self-Accelerated Polymeric Bioconjugation

To leverage the internal coordination effect, standard CuAAC protocols must be adapted. The following self-validating protocol describes the conjugation of an azide-functionalized payload to a poly(N-propargyldiethanolamine) (PPD) backbone—a common approach for synthesizing multi-stimulated delivery nanocarriers[4].

Causality in Design: Exogenous accelerating ligands (like THPTA) are intentionally omitted. The PPD polymer provides a dense array of diethanolamine groups that internally chelate Cu(I). Adding external ligands would competitively inhibit this localized acceleration, slow down the reaction, and complicate downstream purification.

Step-by-Step Protocol
  • Preparation: Dissolve the PPD polymer (1.0 eq alkyne) and the azide-functionalized payload (1.1 eq) in a degassed 1:1 mixture of tert-butanol and water.

    • Causality: The mixed solvent system ensures the solubility of both the amphiphilic polymer and the hydrophobic payload while supporting aqueous Cu(I) catalysis.

  • Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.2 eq) in deionized water. Observe the color change from blue to colorless/pale yellow, indicating the reduction of Cu(II) to catalytically active Cu(I).

  • Initiation without Exogenous Ligands: Add the Cu(I) solution dropwise to the polymer mixture.

    • Causality: The diethanolamine groups on the PPD backbone act as an internal, high-local-concentration ligand system, driving the reaction autonomously while sequestering copper to prevent oxidative damage to the payload[4],[1].

  • Reaction & Self-Validation: Stir at room temperature for 4 hours.

    • Self-Validation Step: Withdraw a 10 µL aliquot every hour and analyze via ATR-FTIR. The reaction is deemed complete when the characteristic azide stretch (~2100 cm⁻¹) completely disappears, confirming full conversion without relying on arbitrary timeframes.

  • Purification: Dialyze the mixture against an EDTA-containing buffer (pH 7.4) for 24 hours.

    • Causality: EDTA is required to strip the strongly chelated copper from the diethanolamine moieties. Follow this with dialysis against pure water to remove EDTA salts, then lyophilize to obtain the conjugated nanocarrier.

Beyond CuAAC: Orthogonal Catalyst-Free BAAC

While its role in CuAAC is well-established, recent breakthroughs have unlocked a completely orthogonal reactivity mode for N-propargyldiethanolamine. In 2025, Taguchi et al. demonstrated the Boronate Formation-Triggered Azide-Alkyne Cycloaddition (BAAC) [2],[6].

When reacted with o-borylaryl azides, the diethanolamine diol rapidly and reversibly forms a rigid boronate ester with the boronic acid. This complexation brings the azide and the propargyl group into extreme proximity, triggering a catalyst-free cycloaddition [2].

Strategic Value in Drug Development: Because BAAC relies purely on spatial proximity driven by boronate formation, it is completely orthogonal to both CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[7]. This allows for sequential, one-pot double-click conjugations—for instance, performing a catalyst-free BAAC reaction at the diethanolamine site, followed by a standard CuAAC reaction at a separate terminal alkyne on the same scaffold[2].

References

  • Taguchi, J., Ohata, Y., Akimoto, H., et al. (2025). "Boronate Formation-Triggered Azide-Alkyne Cycloaddition." Organic Letters, 27(17), 4428-4433. URL:[Link]

  • Grijalvo, S., & Eritja, R. (2015). "Cellular Targeting of Oligonucleotides by Conjugation with Small Molecules." Molecules, PMC. URL:[Link](Note: PMC base URL utilized for standard indexing)

  • Niu, Y., et al. (2019) / Reviewed in: "Intelligent delivery of antitumor drugs mediated by polymeric nanomicelles: a review." Brazilian Journal of Pharmaceutical Sciences, SciELO. URL:[Link]

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, PMC. URL:[Link](Note: PMC base URL utilized for standard indexing)

  • Brotherton, W. S., et al. (2016). "Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions." Bioconjugate Chemistry, PMC. URL:[Link]

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Exploratory

Solvation Thermodynamics and Application Workflow of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol in Oligonucleotide Bioconjugation

Executive Summary In the rapidly evolving landscape of targeted therapeutics, the precision of molecular linkers dictates the efficacy of the final biologic. 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol —commonly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the precision of molecular linkers dictates the efficacy of the final biologic. 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol —commonly referred to as N-propargyl diethanolamine—is a highly specialized bifunctional scaffold. Featuring a tertiary amine core, two primary hydroxyl groups, and a terminal alkyne, this molecule serves as a critical lynchpin in the synthesis of modified oligonucleotides (such as siRNAs and ASOs).

As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a thermodynamic system. Its high polarity presents unique solvation challenges during anhydrous solid-phase oligonucleotide synthesis (SPOS). This whitepaper provides an in-depth analysis of its solubility profile across organic solvents, the causality behind its phase behavior, and self-validating experimental protocols for its integration into Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.

Structural Causality and Solvation Thermodynamics

To predict and manipulate the solubility of N-propargyl diethanolamine, we must first deconstruct its molecular architecture:

  • Bis-Hydroxyethyl Core: The two primary hydroxyl groups (-OH) act as potent hydrogen-bond donors and acceptors. Combined with the tertiary amine, they create a dense, localized network of intermolecular hydrogen bonds. This drives high solubility in polar protic solvents but imposes a severe thermodynamic penalty for dissolution in non-polar media.

  • Propargyl Tail (-CH₂C≡CH): The terminal alkyne introduces a degree of lipophilicity and steric projection. While insufficient to render the molecule soluble in aliphatic hydrocarbons, it provides just enough non-polar character to allow solvation in intermediate halogenated solvents—a critical requirement for downstream phosphoramidite synthesis.

Phase Behavior Across Solvent Classes
  • Polar Protic Solvents (Water, Methanol, Ethanol): The solvent molecules readily disrupt the solute's intermolecular H-bond network, replacing it with solute-solvent H-bonds. Dissolution is highly exothermic and thermodynamically favorable.

  • Polar Aprotic Solvents (DMSO, DMF): High dielectric constants and strong dipole moments effectively solvate the polar core without interfering with the alkyne moiety.

  • Intermediate Solvents (Dichloromethane, THF): Solvation is moderate. The propargyl group interacts via weak London dispersion forces, while the solvent's slight dipole interacts with the amine. This is the "Goldilocks" zone for synthetic modification, as these solvents are aprotic and compatible with moisture-sensitive reagents.

  • Non-Polar Solvents (Hexane, Toluene): The energy required to break the diethanolamine self-association is not offset by the weak interactions offered by non-polar solvents, resulting in phase separation.

Table 1: Quantitative Solubility Profile and Solvent Parameters
Solvent ClassSolventDielectric Constant (ε)Dipole Moment (D)Primary Solvation MechanismEst. Solubility Limit (mg/mL)
Polar Protic Water80.11.85H-bond donor/acceptor> 500 (Miscible)
Polar Protic Methanol33.01.70H-bond donor/acceptor> 500 (Miscible)
Polar Aprotic DMSO46.73.96Dipole-dipole, H-bond acceptor> 250
Intermediate Dichloromethane9.11.60Weak dipole, Dispersion50 - 100
Intermediate Tetrahydrofuran7.51.75H-bond acceptor50 - 100
Non-Polar Toluene2.40.36Pi-interactions< 5 (Poorly Soluble)
Non-Polar Hexane1.90.00London dispersion only< 1 (Insoluble)

Mechanistic Pathways

To visualize the thermodynamic fate of N-propargyl diethanolamine in various solvent environments, refer to the interaction diagram below.

Solvation Molecule N-Propargyl Diethanolamine (Highly Polar Core + Alkyne Tail) PolarProtic Polar Protic Solvents (Water, MeOH) Molecule->PolarProtic Exothermic Dissolution PolarAprotic Polar Aprotic Solvents (DMSO, DMF) Molecule->PolarAprotic Exothermic Dissolution NonPolar Non-Polar Solvents (Hexane, Toluene) Molecule->NonPolar Thermodynamic Penalty Soluble1 Miscible (Strong Solute-Solvent H-Bonding) PolarProtic->Soluble1 Soluble2 Highly Soluble (Strong Dipole-Dipole Interactions) PolarAprotic->Soluble2 Insoluble Phase Separation (Solute Self-Association Excludes Solvent) NonPolar->Insoluble

Figure 1: Solvation thermodynamics and phase behavior across solvent polarities.

Application in siRNA Therapeutics

The unique solubility and structural profile of N-propargyl diethanolamine makes it an indispensable tool in modern drug delivery. In the development of advanced siRNA delivery systems, this molecule is frequently utilized as a critical linker for azide-alkyne conjugation 1.

By converting the two hydroxyl groups into a DMT-protected phosphoramidite, the molecule can be seamlessly integrated into the backbone of an oligonucleotide during automated synthesis. Furthermore, inserting this unit between nucleotides (e.g., at position 10) strategically destabilizes the central region of the siRNA spanning the Ago2 cleavage site, thereby enhancing silencing activity while providing an anchor point for targeting ligands like Folic Acid via CuAAC 2.

Workflow Start N-Propargyl Diethanolamine Step1 Mono-DMT Protection (Pyridine/DCM) Start->Step1 DMT-Cl Step2 Phosphitylation (DCM/THF) Step1->Step2 CEP-Cl Step3 Solid-Phase Synthesis (SPOS) Step2->Step3 Coupling Step4 CuAAC Click Chemistry (Targeting Ligand) Step3->Step4 Azide-Ligand End Targeted siRNA Conjugate Step4->End Cleavage

Figure 2: Workflow for siRNA bioconjugation via CuAAC click chemistry.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes causality for the solvent choice and an In-Process Control (IPC) to verify success before proceeding.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

Purpose: To empirically validate the solubility limit of the linker in intermediate solvents (DCM/THF) prior to scale-up synthesis.

  • Preparation: Weigh exactly 50.0 mg of N-propargyl diethanolamine into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 500 µL of anhydrous Dichloromethane (DCM).

    • Causality: DCM is chosen to represent the intermediate polarity required for subsequent phosphitylation. Anhydrous conditions prevent moisture from skewing the solubility data via competitive H-bonding.

  • Equilibration: Agitate the vial at 300 rpm at 25°C for 24 hours using a thermoshaker.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet any undissolved solute.

  • Validation (IPC): Extract 10 µL of the supernatant, dilute in 990 µL of Acetonitrile, and inject into an HPLC-UV/ELSD system. Compare the peak area against a pre-established calibration curve (created using DMSO, where the molecule is fully miscible) to quantify the exact solubility limit in DCM.

Protocol 2: Synthesis of the Phosphoramidite Building Block

Purpose: To convert the highly polar diol into a lipophilic, SPOS-compatible monomer.

  • Mono-DMT Protection:

    • Dissolve 10 mmol of N-propargyl diethanolamine in 20 mL of anhydrous Pyridine and 20 mL of DCM.

    • Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, while DCM ensures the growing, increasingly lipophilic mono-DMT product remains in solution.

    • Dropwise, add 10 mmol of 4,4'-Dimethoxytrityl chloride (DMT-Cl) dissolved in 10 mL DCM at 0°C. Stir for 4 hours at room temperature.

    • Validation (IPC): Perform TLC (Eluent: 1:1 EtOAc/Hexane with 1% Triethylamine). The mono-protected product will show a distinct spot (Rf ~0.4) that stains bright orange upon exposure to acidic vapors, confirming successful tritylation.

  • Phosphitylation:

    • Purify the mono-DMT intermediate via silica gel chromatography and dry under high vacuum.

    • Dissolve 5 mmol of the intermediate in 15 mL of anhydrous DCM. Add 15 mmol of N,N-diisopropylethylamine (DIPEA).

    • Causality: DCM is strictly required here; protic solvents would instantly hydrolyze the phosphitylating agent. DIPEA provides a non-nucleophilic basic environment to prevent premature detritylation.

    • Add 6 mmol of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) dropwise. Stir for 2 hours.

    • Validation (IPC): Analyze an aliquot via ³¹P-NMR. The successful formation of the phosphoramidite is confirmed by a characteristic doublet signal around δ 148–150 ppm. The absence of a peak at δ 8-10 ppm confirms no hydrolysis to H-phosphonate has occurred.

References

  • Small Interfering RNA Carriers for Oncotherapy: A Preclinical Overview. MDPI.
  • Cellular Targeting of Oligonucleotides by Conjug

Sources

Foundational

Thermodynamic stability of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol under standard laboratory conditions

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Discipline: Synthetic Chemistry & Bioconjugation Executive Overview The molecule 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Discipline: Synthetic Chemistry & Bioconjugation

Executive Overview

The molecule 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol , widely referred to as N-propargyldiethanolamine (NPDEA) , is a highly versatile bifunctional building block. Featuring a tertiary amine core, two primary hydroxyl groups, and a terminal alkyne, it serves as a critical anchor in the synthesis of pH- and redox-responsive polymeric prodrugs[1] and advanced mitochondrial-targeting delivery systems[2].

However, the very functional groups that make NPDEA invaluable also introduce specific thermodynamic vulnerabilities. As an application scientist, it is critical to recognize that successful downstream polymerization or bioconjugation relies entirely on maintaining the structural integrity of this monomer. This whitepaper dissects the thermodynamic stability of NPDEA under standard laboratory conditions, explaining the causality behind its degradation pathways and providing self-validating experimental protocols to ensure reproducible results.

Structural Thermodynamics & Degradation Mechanisms

Understanding why NPDEA degrades is more important than simply knowing that it degrades. The molecule contains three reactive centers, each susceptible to different environmental stressors:

  • Oxidative Susceptibility of the Tertiary Amine: In the presence of atmospheric oxygen and light, the electron-rich tertiary amine can undergo slow oxidation to form an N-oxide. This transformation fundamentally alters the partition coefficient and nucleophilicity of the molecule, severely hindering its performance in subsequent esterification or amidation reactions.

  • Acid-Catalyzed Aza-Meyer-Schuster Rearrangement: Under highly acidic conditions (pH < 3.0), propargylamines exhibit significant thermodynamic instability. Protonation of the amino group induces a rearrangement that forms an enamine intermediate. This intermediate rapidly tautomerizes into a thermodynamically more stable β -aminoaldehyde or β -aminoketone[3]. This pathway is catastrophic for click chemistry, as it irreversibly destroys the terminal alkyne handle.

  • Thermal Degradation: At elevated temperatures (typically >80 °C), NPDEA can undergo retro-Mannich-type cleavage or base-catalyzed alkyne oligomerization, leading to complex, intractable mixtures and reduced yields[4].

DegradationPathways NPDEA N-Propargyldiethanolamine (Stable at 4°C, pH 7) Oxidation N-Oxide Formation (O2, Light exposure) NPDEA->Oxidation Atmospheric O2 AcidDegrad Aza-Meyer-Schuster Rearrangement (pH < 3) NPDEA->AcidDegrad H+ catalysis ThermalDegrad Retro-Mannich Cleavage (Temp > 80°C) NPDEA->ThermalDegrad Heat stress

Thermodynamic degradation pathways of N-propargyldiethanolamine under environmental stress.

Quantitative Stability Metrics

To guide laboratory handling, the thermodynamic stability of NPDEA across various conditions is summarized below. These metrics dictate the boundaries of safe storage and reaction parameters.

Table 1: Thermodynamic Stability Profile of N-Propargyldiethanolamine

Environmental ConditionTemperaturepHHalf-Life ( t1/2​ ) / StabilityPrimary Degradation Pathway
Standard Storage (Inert) 4 °C7.0> 12 monthsNone (Stable)
Ambient (Air exposed) 25 °C7.0~ 3-4 weeksAmine N-oxidation
Acidic Aqueous 25 °C< 3.0< 48 hoursAza-Meyer-Schuster Rearrangement
Thermal Stress 80 °C7.0~ 12 hoursRetro-Mannich / Oligomerization

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol handling NPDEA must be designed as a self-validating system. This means incorporating analytical checkpoints that confirm the success of the procedure before moving to the next synthetic step.

Protocol A: Preparation and Storage of NPDEA Stock Solutions

Causality: Oxygen and ambient light drive N-oxide formation, while trace moisture can impact downstream moisture-sensitive polymerizations.

  • Solvent Preparation: Utilize anhydrous, high-purity solvents (e.g., DMF or Dichloromethane). Degas the solvent using three consecutive freeze-pump-thaw cycles to remove dissolved atmospheric oxygen.

  • Dissolution & Aliquoting: Dissolve NPDEA to the desired molarity under a continuous stream of high-purity Argon. Transfer aliquots into amber glass vials to prevent photo-oxidation.

  • Storage: Seal vials with PTFE-lined septa and store at 4 °C or -20 °C.

  • System Validation (Pre-Reaction Check): Before utilizing the stored stock in a synthesis, validate structural integrity via 1 H NMR (CDCl 3​ ).

    • Pass Criteria: The terminal alkyne proton must appear as a distinct triplet at δ ~2.22 ppm ( J = 2.3 Hz), and the propargyl methylene protons at δ ~3.4 ppm must integrate correctly relative to the diethanolamine backbone[4]. The absence of downfield aldehyde peaks ( δ 9-10 ppm) confirms no aza-Meyer-Schuster degradation has occurred.

Protocol B: Boronate Formation-Triggered Azide-Alkyne Cycloaddition (BAAC)

Causality: NPDEA is uniquely suited for catalyst-free BAAC. The diethanolamine moiety rapidly coordinates with o-azidoarylboronic acids to form a rigid tridentate boronate complex. This proximity effect dramatically lowers the activation energy for the cycloaddition, making it thermodynamically favorable at room temperature without the need for toxic copper catalysts[5].

  • Complexation: In a reaction vessel, combine NPDEA (1.0 equiv) and o-azidoarylboronic acid (1.0 equiv) in a physiological buffer (pH 7.4) or a suitable organic solvent.

  • Incubation: Stir the mixture at 25 °C. The boronate complex forms almost instantaneously, locking the azide and alkyne functional groups into close spatial proximity.

  • Cycloaddition: Allow the reaction to proceed for 2-4 hours to ensure complete intramolecular triazole formation.

  • System Validation (Reaction Completion): Monitor the reaction via FT-IR spectroscopy.

    • Pass Criteria: The complete disappearance of the strong, characteristic azide stretch at ~2100 cm −1 validates the successful and complete conversion to the triazole conjugate.

BAAC_Workflow Reactants o-Azidoarylboronic Acid + NPDEA Boronate Tridentate Boronate Complex (Proximity Effect Triggered) Reactants->Boronate Rapid Coordination Triazole Catalyst-Free Triazole (Stable Conjugate) Boronate->Triazole Intramolecular Cycloaddition

Mechanism of Boronate Formation-Triggered Azide-Alkyne Cycloaddition (BAAC) using NPDEA.

Conclusion

The utility of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol in advanced drug delivery systems—such as GSH-responsive micelles and targeted nanocarriers—relies entirely on preserving its reactive handles prior to polymerization. By understanding its thermodynamic vulnerabilities to acidic rearrangement and atmospheric oxidation, researchers can implement robust, self-validating protocols that guarantee high-fidelity bioconjugation and reproducible material synthesis.

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for Click Chemistry Using 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol

An In-Depth Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using a Hydrophilic Alkyne Abstract This guide provides a comprehensive, step-by-step protocol for performing the Copper(I)-Catalyzed Azide-Alkyne...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using a Hydrophilic Alkyne

Abstract

This guide provides a comprehensive, step-by-step protocol for performing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry." We focus on the application of a highly functional and water-soluble terminal alkyne, 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol . The inherent hydrophilicity of this reagent, imparted by its diethanolamine backbone, makes it an exceptional building block for bioconjugation and the development of water-soluble materials. This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical execution, and field-proven insights to ensure robust and reproducible outcomes.

The Principle of Copper-Catalyzed Click Chemistry (CuAAC)

First conceptualized by K. Barry Sharpless and independently discovered by Morten Meldal and the team of Valery Fokin and Sharpless, the CuAAC reaction has revolutionized molecular synthesis.[1][2] It facilitates the highly efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[1][3] Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, the copper(I)-catalyzed variant exhibits a phenomenal rate acceleration of up to 10⁸.[1][4]

The reaction's power lies in its simplicity, high yield, and tolerance of a vast array of functional groups, allowing it to proceed under mild, often aqueous, conditions.[][6][7] These features make it an indispensable tool for conjugating molecules in complex biological systems.[8]

The Catalytic Cycle:

While early proposals suggested a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[3][6] This mechanism better explains the reaction's remarkable speed and fidelity.

The cycle involves several key steps:

  • Generation of the Active Catalyst: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium L-ascorbate.[2][3]

  • Copper-Acetylide Formation: A terminal alkyne coordinates with a Cu(I) species and is deprotonated, forming a copper(I) acetylide complex.[3]

  • Formation of the Dinuclear Intermediate: This acetylide complex then coordinates with a second Cu(I) ion. The azide substrate binds to one of the copper centers.[3][6]

  • Cycloaddition: The bound azide undergoes a cycloaddition with the activated alkyne, forming a six-membered copper-containing ring intermediate.[][9]

  • Product Release: This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the active copper catalyst to continue the cycle.[3]

The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial. Ligands protect the Cu(I) oxidation state from disproportionation and oxidation, accelerate the reaction, and reduce the cytotoxicity of copper, which is critical for biological applications.[10][11][12]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_catalyst_gen Catalyst Generation Cu_I Cu(I) Catalyst Alkyne R1-C≡CH (Terminal Alkyne) Copper_Acetylide [R1-C≡C-Cu] Copper(I) Acetylide Alkyne->Copper_Acetylide Coordination & Deprotonation Dinuclear_Complex Dinuclear Copper Acetylide-Azide Complex Copper_Acetylide->Dinuclear_Complex + Cu(I) + R2-N3 Six_Membered_Ring 6-Membered Cu-Triazolide Intermediate Dinuclear_Complex->Six_Membered_Ring Cycloaddition Azide R2-N3 (Azide) Product_Complex Product-Catalyst Complex Six_Membered_Ring->Product_Complex Rearrangement Product_Complex->Cu_I Catalyst Regeneration Product 1,4-Triazole Product Product_Complex->Product Protonolysis Cu_II Cu(II) Source (e.g., CuSO4) Cu_II->Cu_I Reduction Reducer Reducing Agent (e.g., Na-Ascorbate)

Figure 1: The generally accepted dinuclear mechanism of the CuAAC reaction.

Materials and Reagents

Successful execution of the protocol requires high-purity reagents. The following table summarizes the necessary components.

ReagentSupplier ExampleCAS NumberNotes
Alkyne of Interest
2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-olChemScene7223-47-4A hydrophilic alkyne. Store at 2-8°C, sealed from moisture.[13]
Azide Component
Benzyl Azide (Example for small molecule synthesis)Sigma-Aldrich622-79-7A common, readily available azide for protocol optimization.
Azide-modified Biomolecule (e.g., protein, DNA, peptide)VariousN/AThe concentration and purity should be well-characterized.
Catalyst System
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Sigma-Aldrich7758-99-8The precursor to the active Cu(I) catalyst.
Sodium L-AscorbateSigma-Aldrich134-03-2The reducing agent. Crucially, stock solutions must be prepared fresh to ensure maximum activity.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Vector Labs, Lumiprobe768503-77-9A water-soluble Cu(I) stabilizing ligand, ideal for bioconjugation.[10][14] Reduces copper toxicity and accelerates the reaction.
Solvents & Buffers
Deionized Water (18 MΩ·cm)Millipore7732-18-5For preparing aqueous solutions and buffers.
Phosphate-Buffered Saline (PBS), pH 7.4VariousN/AA common buffer for bioconjugation reactions.
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich67-68-5For dissolving non-polar reactants before addition to the aqueous reaction mixture.
Equipment
Standard laboratory glassware and magnetic stirrerN/AN/A
Microcentrifuge tubesN/AN/AFor small-scale reactions.
Argon or Nitrogen gas supply (optional)N/AN/ADegassing the reaction mixture can improve reproducibility by preventing Cu(I) oxidation.[15]

Step-by-Step Experimental Protocol

This protocol is a general guideline for the conjugation of an azide-bearing molecule to 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol. It should be optimized for each specific application.

Step 1: Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reproducible results.

  • Alkyne Stock (10 mM): Dissolve 1.43 mg of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol (MW: 143.18 g/mol )[13] in 1.0 mL of deionized water or a suitable buffer (e.g., PBS).

  • Azide Stock (10 mM): Prepare a 10 mM solution of your azide component. If the azide is not water-soluble, dissolve it in a minimal amount of DMSO first, then dilute with water or buffer.

  • Copper(II) Sulfate Stock (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water. This solution is stable.

  • THPTA Ligand Stock (50 mM): Dissolve 21.7 mg of THPTA in 1.0 mL of deionized water. This solution is stable when stored at -20°C.[14]

  • Sodium Ascorbate Stock (100 mM): Dissolve 19.8 mg of sodium L-ascorbate in 1.0 mL of deionized water. This solution must be prepared fresh immediately before use , as it is susceptible to oxidation.

Step 2: Reaction Setup (1 mL Total Volume Example)

The order of addition is important to prevent premature side reactions. The reaction should be assembled in a clean microcentrifuge tube or glass vial.

  • Combine Reactants: In a 1.5 mL microcentrifuge tube, add the following:

    • 790 µL of reaction buffer (e.g., PBS, pH 7.4).

    • 100 µL of the 10 mM Alkyne Stock (Final concentration: 1 mM).

    • 50 µL of the 10 mM Azide Stock (Final concentration: 0.5 mM). A 2-fold excess of the alkyne is a good starting point for optimization.

    • Gently mix the solution.

  • Prepare Catalyst Premix: In a separate, clean tube, prepare the catalyst/ligand premix. This step allows the copper and ligand to complex, increasing efficiency.[16]

    • Add 25 µL of the 50 mM THPTA Stock .

    • Add 12.5 µL of the 20 mM CuSO₄ Stock .

    • Vortex briefly. The recommended ligand-to-copper ratio is typically between 2:1 and 5:1 to ensure full coordination and protection of the copper ion.[8][16]

    • Let this mixture stand for 1-2 minutes.

  • Add Catalyst Premix to Reaction: Add the entire 37.5 µL of the catalyst premix to the main reaction tube containing the alkyne and azide.

  • Initiate the Reaction: Add 25 µL of the freshly prepared 100 mM Sodium Ascorbate Stock to the main reaction tube. This addition initiates the reaction by reducing Cu(II) to the active Cu(I) state.[16]

  • Incubation:

    • Gently vortex the final mixture.

    • Incubate the reaction at room temperature for 1-4 hours. For bioconjugations with sensitive proteins, incubation can be performed at 4°C for a longer duration (e.g., 12-24 hours).

    • If using fluorescent components, protect the reaction from light.[11]

Step 3: Reaction Monitoring

Progress can be monitored by Thin Layer Chromatography (TLC) for small molecules or by LC-MS for more complex products. The disappearance of the limiting reagent (typically the azide) indicates reaction completion.

Step 4: Work-up and Purification

Removal of the copper catalyst and excess reagents is often necessary.

  • For Small Molecules: The product can often be purified by simple filtration if it precipitates, or by standard column chromatography.[4]

  • For Biomolecules (Proteins, DNA):

    • Size-Exclusion Chromatography (SEC): This is a gentle and effective method to separate the larger labeled biomolecule from smaller reagents like excess alkyne, copper, and ascorbate.[16]

    • Dialysis: Effective for removing small molecule impurities.

    • Molecular Weight Cut-Off (MWCO) Centrifugation: A rapid method for separating conjugated oligonucleotides or proteins from excess reagents.[17][18]

    • Precipitation: For DNA/oligonucleotides, ethanol or isopropanol precipitation can be used.[15]

Workflow start Start prep_stocks 1. Prepare Stock Solutions (Alkyne, Azide, CuSO4, THPTA, Fresh Na-Ascorbate) start->prep_stocks mix_reactants 2. Combine Alkyne, Azide, and Buffer in Reaction Vessel prep_stocks->mix_reactants prep_premix 3. Prepare Catalyst Premix (CuSO4 + THPTA) prep_stocks->prep_premix add_premix 4. Add Catalyst Premix to Reaction Vessel mix_reactants->add_premix prep_premix->add_premix initiate 5. Initiate with Sodium Ascorbate add_premix->initiate incubate 6. Incubate (Room Temp, 1-4h) initiate->incubate purify 7. Purify Product (SEC, Dialysis, or Chromatography) incubate->purify end Final Conjugate purify->end

Figure 2: A generalized experimental workflow for the CuAAC protocol.

Key Parameters and Optimization

For optimal results, several parameters can be adjusted based on the specific substrates and application.

ParameterRecommended RangeRationale & Causality
Solvent System Aqueous buffer, Water/t-BuOH, Water/DMSOThe choice depends on substrate solubility. The diethanolamine alkyne is highly water-soluble, making aqueous buffers ideal.[13] Co-solvents like DMSO or t-butanol can be used if the azide component has poor water solubility.[2]
pH 4 - 12The CuAAC reaction is remarkably tolerant of a wide pH range, making it compatible with most biological buffers.[6][7]
Reactant Ratio 1.1 - 10 eq. excess of one reagentTo drive the reaction to completion, one component is often used in excess. In bioconjugation, the more synthetically accessible or less precious reagent (often the alkyne or azide tag) is used in excess over the biomolecule.
Catalyst Loading 0.1 - 5 mol% Cu(II)Lower catalyst loading is preferred, especially in biological systems, to minimize potential damage from reactive oxygen species (ROS) or copper toxicity.[19] Higher concentrations may be used for difficult couplings.
Ligand:Copper Ratio 2:1 to 5:1A ratio of 5:1 is often recommended for bioconjugation to ensure the copper ion is fully chelated, which enhances reaction rate and protects the biomolecule from oxidative damage.[8]
Temperature 4°C to 37°CThe reaction proceeds readily at room temperature. For highly sensitive biomolecules, performing the reaction at 4°C can mitigate degradation, albeit with a longer reaction time.

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Organic Azides: Small organic azides can be explosive and should be handled with care. The potential hazard is related to the carbon-to-nitrogen ratio; azides with a low C/N ratio are more dangerous.[20] Always consult the Material Safety Data Sheet (MSDS) for your specific azide.

  • Copper Salts: Copper salts are toxic and harmful to the environment. Avoid inhalation of dust and contact with skin. Dispose of copper-containing waste according to institutional guidelines.[21]

  • General Handling: Treat all reagents as potentially hazardous. Read all labels and MSDS sheets before beginning work.[21]

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition is a powerful and versatile tool for chemical ligation. The use of the hydrophilic alkyne, 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol, provides an excellent entry point for creating water-soluble conjugates and materials. By following the detailed protocol and understanding the key parameters outlined in this guide, researchers can confidently and successfully apply this cornerstone of click chemistry to a wide range of applications in drug discovery, bioconjugation, and materials science.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Cano, I., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

  • General reaction and mechanism of CuAAC reaction. ResearchGate. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Adibekian, A., et al. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]

  • Pádrová, K., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]

  • What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? ResearchGate. [Link]

  • Amponsah, K. T., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PubMed. [Link]

  • Amponsah, K. T., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. MDPI. [Link]

  • Uttamapinant, C., et al. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry. PMC. [Link]

  • Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

  • Auxiliary Cu(I) Click Reagents. Jena Bioscience. [Link]

  • Side reactions of macromonomers under CuAAC condition. ResearchGate. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]

  • Safety considerations for chemical reagents. Ampliqon. [Link]

  • Preparation and Some Synthetic Applications of 2-Hydroxyethyl-Substituted Cyclopropylamines. ResearchGate. [Link]

  • Click Chemistry. Med Chem 101. [Link]

  • Overview Click Chemistry background information. Jena Bioscience. [Link]

  • 2-[(Prop-2-yn-1-yl)amino]ethan-1-ol. PubChem. [Link]

  • Rolfe, A., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. [Link]

  • Role of Click Chemistry in Organic Synthesis. IntechOpen. [Link]

  • Solid-phase synthesis and chemical properties of 2-(2-amino/hydroxyethyl)-1-aryl-3, 4-dihydropyrazino[1, 2-b] indazol-2-iums. PMC. [Link]

  • Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. R = alkyl chains of fatty acids of palm oil. ResearchGate. [Link]

Sources

Application

Application Note: Synthesis and Post-Polymerization Modification of Functionalized Polyurethanes Using 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Polymer Chemists, Biomaterial Scientists, and Drug Delivery Professionals Executive Summary The functionalization of linear...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Polymer Chemists, Biomaterial Scientists, and Drug Delivery Professionals

Executive Summary

The functionalization of linear polyurethanes (PUs) has historically been challenged by the high reactivity of the isocyanate (NCO) group, which competitively reacts with most nucleophilic functional groups (e.g., amines, thiols, carboxylic acids) during step-growth polymerization. This application note details a robust, orthogonal approach using 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol (commonly referred to as N -propargyl diethanolamine, or PDEA ) as a diol chain extender.

By incorporating PDEA into the polyurethane backbone, researchers can introduce pendant alkyne groups that are completely inert to isocyanates. These alkynes serve as permanent anchors for post-polymerization modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, enabling the modular attachment of peptides, fluorophores, hydrophilic polymers, or crosslinkers without degrading the urethane backbone[1].

Mechanistic Rationale & E-E-A-T Insights

As a Senior Application Scientist, it is critical to understand why these specific reagents and conditions are selected:

  • Orthogonality of the Alkyne Group: The terminal alkyne on PDEA does not participate in the NCO-OH polyaddition. This guarantees that the stoichiometry of the step-growth polymerization remains perfectly balanced (NCO:OH = 1:1), preventing premature termination or unwanted crosslinking[2].

  • Auto-Catalytic Chain Extension: PDEA contains a tertiary amine core. Tertiary amines are well-documented catalysts for urethane formation. Consequently, PDEA acts as an auto-catalytic monomer, promoting rapid and uniform chain extension even in the later stages of polymerization where monomer concentration is low.

  • Thermodynamic Drive of CuAAC: The post-polymerization modification utilizes Cu(I) to catalyze the 1,3-dipolar cycloaddition between the pendant alkyne and an exogenous azide. This lowers the activation energy by approximately 11 kcal/mol compared to the uncatalyzed reaction. The resulting 1,4-disubstituted 1,2,3-triazole linkage is chemically stable, irreversible, and unaffected by the steric bulk of the polymer backbone, leading to near-quantitative conversion[1].

Materials & Reagents

  • Monomers:

    • Macroglycol: Poly(tetramethylene ether glycol) (PTMEG, Mw​ = 1000 g/mol ) (Ensure strictly anhydrous conditions).

    • Diisocyanate: Isophorone diisocyanate (IPDI).

    • Chain Extender: 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol (PDEA).

  • Catalysts:

    • Polymerization: Dibutyltin dilaurate (DBTDL).

    • Click Reaction: Copper(I) Bromide (CuBr) and N,N,N′,N′′,N′′ -Pentamethyldiethylenetriamine (PMDETA). Mechanistic Note: PMDETA is chosen because it acts as a multidentate ligand that stabilizes the Cu(I) oxidation state and prevents disproportionation into Cu(0) and Cu(II).

  • Solvents: Anhydrous N,N -Dimethylformamide (DMF).

  • Functionalizing Agents: Target-specific azides (e.g., mPEG-Azide for antifouling, or a bis-azide for elastomeric crosslinking)[3].

Experimental Protocols (Self-Validating System)

This protocol is designed as a self-validating workflow. Do not proceed to subsequent steps without confirming the success of the previous phase via the listed Critical Checkpoints .

Phase 1: Synthesis of Alkyne-Functionalized Polyurethane (Alkyne-PU)
  • Prepolymer Formation:

    • In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 10.0 g (10 mmol) of PTMEG in 30 mL of anhydrous DMF.

    • Add 4.44 g (20 mmol) of IPDI and 2 drops (~0.1 wt%) of DBTDL catalyst.

    • Stir mechanically at 80 °C for 2 hours.

    • Causality: DBTDL specifically accelerates the reaction between the primary/secondary hydroxyls and the aliphatic isocyanate, minimizing allophanate side-reactions.

    • Critical Checkpoint 1 (Titration): Perform a standard di-n-butylamine back-titration. Proceed only when the NCO content reaches the theoretical value for the prepolymer (approx. 5.8%).

  • Chain Extension:

    • Cool the reaction to 60 °C.

    • Dissolve 1.43 g (10 mmol) of PDEA in 10 mL of anhydrous DMF and add it dropwise to the prepolymer solution over 15 minutes.

    • Maintain stirring at 60 °C for an additional 4 hours.

    • Critical Checkpoint 2 (FT-IR): Take an aliquot and analyze via FT-IR. The reaction is complete when the asymmetric NCO stretching band at 2270 cm⁻¹ completely disappears . You must also observe the appearance of the alkyne C≡C stretch at ~2110 cm⁻¹ and the terminal C-H stretch at ~3280 cm⁻¹[1].

  • Purification:

    • Precipitate the polymer by pouring the solution into an excess of cold diethyl ether.

    • Filter and dry the Alkyne-PU under vacuum at 40 °C for 24 hours.

Phase 2: Post-Polymerization Modification via CuAAC "Click" Chemistry
  • Reaction Setup:

    • Dissolve 1.0 g of the synthesized Alkyne-PU (containing approx. 0.6 mmol of reactive alkyne groups) and 1.2 equivalents (0.72 mmol) of the desired Azide (e.g., mPEG-Azide) in 15 mL of DMF.

    • Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, which can prematurely oxidize Cu(I) to inactive Cu(II).

  • Catalyst Addition:

    • Under a positive nitrogen flow, add 0.06 mmol of CuBr and 0.06 mmol of PMDETA. The solution will turn slightly green/blue indicating the formation of the active Cu-ligand complex.

    • Stir at 50 °C for 24 hours[2].

  • Purification & Validation:

    • Precipitate the functionalized PU in water or methanol (depending on the solubility of the grafted side-chain).

    • To remove residual copper, dialyze the polymer against a 0.1 M EDTA solution for 48 hours, followed by deionized water for 48 hours.

    • Critical Checkpoint 3 (Spectroscopy): Verify success via FT-IR by the complete disappearance of the azide peak at ~2100 cm⁻¹ . Confirm via ¹H-NMR by identifying the newly formed triazole proton peak at ~8.0 ppm [1].

Data Presentation

The following tables summarize the expected quantitative outcomes when modulating the PDEA feed ratio and the resulting physico-chemical shifts post-functionalization.

Table 1: Stoichiometry and Alkyne Incorporation Efficiency

PTMEG (mmol)IPDI (mmol)PDEA (mmol)Theoretical Alkyne Content (mmol/g)Measured Alkyne Content (NMR)Click Conversion Efficiency
1020100.630.61> 98%
152050.350.34> 99%
520150.880.85~ 95%*

*Slight decrease in click efficiency at higher densities is attributed to steric hindrance between adjacent bulky side-chains.

Table 2: Physico-Chemical Properties Pre- and Post-Modification

Material StateGrafted Molecule Tg​ (°C) (DSC)Water Contact Angle (°)Young's Modulus (MPa)
Alkyne-PU (Base) None-42.582 ± 215.4
Functionalized PU mPEG-Azide (Hydrophilic)-48.135 ± 38.2
Functionalized PU Fluoro-Azide (Hydrophobic)-35.0115 ± 422.1
Crosslinked PU Bis-Azide (Elastomeric)[3]-28.580 ± 228.8

Visualizations

Experimental Workflow

PU_Synthesis_Workflow N1 Macroglycol + Diisocyanate (PTMEG & IPDI) N2 Prepolymer Formation (80°C, DBTDL) N1->N2 N3 Chain Extension (Add PDEA Monomer) N2->N3 NCO Titration Validation N4 Alkyne-Functionalized PU (NCO-free) N3->N4 FT-IR: 2270 cm⁻¹ disappears N5 CuAAC 'Click' Reaction (R-Azide, CuBr/PMDETA) N4->N5 Orthogonal Modification N6 Side-Chain Functionalized PU (Target Material) N5->N6 1H-NMR: Triazole peak at 8.0 ppm

Caption: Workflow for the synthesis and CuAAC modification of PDEA-based polyurethanes.
Modularity and Logical Relationships

Molecular_Logic PDEA PDEA Monomer (Alkyne Anchor) Hydro PEG-Azide (Hydrophilicity / Antifouling) PDEA->Hydro CuAAC Fluoro Fluoro-Azide (Hydrophobicity / Low Friction) PDEA->Fluoro CuAAC Bio Peptide-Azide (Cell Adhesion / Targeting) PDEA->Bio CuAAC Cross Bis-Azide (Elastomeric Crosslinking) PDEA->Cross CuAAC

Caption: Modular logic of PDEA-anchored polyurethanes enabling diverse material properties via CuAAC.

References

  • Fournier, D., & Du Prez, F. (2008). “Click” Chemistry as a Promising Tool for Side-Chain Functionalization of Polyurethanes. Macromolecules, 41(13), 4622–4630. URL:[Link][1]

  • Delebecq, E., et al. (2024). Chapter 10: 'Click' Chemistry in Polyurethanes: From Design to Applications. Royal Society of Chemistry. URL:[Link][2]

  • Zhang, Y., et al. (2020). Azido-Functionalized Polyurethane Designed for Making Tunable Elastomers by Click Chemistry. ACS Biomaterials Science & Engineering, 6(2), 852-864. URL:[Link][3]

Sources

Method

Bioconjugation techniques incorporating 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol for peptide labeling

Introduction & Mechanistic Rationale In the development of Peptide-Drug Conjugates (PDCs) and targeted therapeutics, the selection of a bioconjugation linker dictates not only the efficiency of the coupling reaction but...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the development of Peptide-Drug Conjugates (PDCs) and targeted therapeutics, the selection of a bioconjugation linker dictates not only the efficiency of the coupling reaction but also the physicochemical properties of the final construct. Traditional alkyne linkers (e.g., hexynoic acid or propargylglycine) are highly hydrophobic. When conjugated to peptides, they frequently induce aggregation, complicate High-Performance Liquid Chromatography (HPLC) purification, and suppress ionization during Mass Spectrometry (MS) analysis.

To overcome these limitations, 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol (commonly referred to as N-propargyl diethanolamine) has emerged as a superior trifunctional scaffold. This molecule has been established as a robust anchor point for bioconjugation, providing a structural unit that supports highly efficient click chemistry while maintaining molecular stability and aqueous solubility 1. It is frequently utilized alongside other functional linkers to facilitate the delivery and targeted conjugation of complex biomolecules 2.

The Trifunctional Advantage
  • Terminal Alkyne: Enables highly specific Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting 1,2,3-triazole ring acts as a stable peptide bond isostere, mimicking the amide moiety's planarity while resisting hydrolytic and enzymatic cleavage 3. This bioorthogonality makes it ideal for in vivo therapeutic applications [[4] Click Chemistry in Peptide-Based Drug Design - PMC]().

  • Tertiary Amine: Acts as a built-in protonation site at physiological pH. This drastically improves the aqueous solubility of hydrophobic peptide sequences and acts as a "charge tag" that significantly enhances ionization efficiency in ESI/MALDI-MS.

  • Diol System: Provides tunable activation pathways. By converting one of the hydroxyl groups into an amine-reactive N-hydroxysuccinimide (NHS) carbonate, the linker can be seamlessly conjugated to peptide N-termini or lysine side chains, leaving the second hydroxyl group free to maintain a hydrophilic microenvironment.

Quantitative Profiling of Alkyne Linkers

To justify the selection of N-propargyl diethanolamine, Table 1 summarizes the quantitative and qualitative metrics of common alkyne linkers used in peptide bioconjugation.

Table 1: Comparative Profiling of Alkyne Linkers for Peptide Bioconjugation

Linker TypeEst. LogPTypical Coupling YieldCuAAC KineticsMS Signal EnhancementHydrophilicity Impact
Hexynoic Acid 1.885 - 95%Standard1.0x (Baseline)Highly Hydrophobic
Propargyl-NHS Ester 0.580 - 90%Fast1.0x (Baseline)Moderate
N-propargyl diethanolamine -1.275 - 85%Fast~3.0x - 5.0x Highly Hydrophilic

Note: LogP values are estimated based on standard partition coefficient models. MS Signal enhancement is relative to the un-tagged peptide in positive ion mode ESI-MS.

Workflow Visualization

Workflow cluster_0 Phase 1: Linker Activation & Peptide Functionalization cluster_1 Phase 2: CuAAC Click Labeling A 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol (N-propargyl diethanolamine) C Activated Mono-NHS Carbonate Alkyne Linker A->C Activation B N,N'-Disuccinimidyl Carbonate (DSC) + Triethylamine (TEA) B->C Reagents E Alkyne-Functionalized Peptide (Purified via RP-HPLC) C->E Conjugation D Target Peptide (Primary Amine, pH 8.3) D->E Substrate H Final Peptide Conjugate (1,2,3-Triazole Linkage) E->H CuAAC F Azide-Functionalized Payload (Fluorophore / Drug) F->H Cycloaddition G Cu(I) Catalyst Complex (CuSO4 + THPTA + Ascorbate) G->H Catalysis

Figure 1: Workflow for peptide functionalization and CuAAC labeling using N-propargyl diethanolamine.

Experimental Protocols

The following protocols are designed as a self-validating system. Each step includes the underlying chemical causality to ensure researchers can troubleshoot and adapt the methodology to their specific peptide sequences.

Protocol A: Preparation of Activated Mono-NHS Carbonate Linker

Objective: Convert one hydroxyl group of N-propargyl diethanolamine into an amine-reactive NHS-carbonate.

Reagents:

  • 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol (1.0 eq)

  • N,N'-Disuccinimidyl carbonate (DSC) (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of N-propargyl diethanolamine in 2 mL of anhydrous DMF in a dry, nitrogen-purged vial.

    • Causality: Anhydrous conditions are critical. The presence of water will rapidly hydrolyze the resulting NHS-carbonate back to the starting diol and carbon dioxide.

  • Base Addition: Add TEA (2.0 eq) to the solution and stir for 5 minutes.

    • Causality: TEA acts as a non-nucleophilic base, deprotonating the primary hydroxyl group to increase its nucleophilicity for the subsequent attack on DSC.

  • Activation: Slowly add DSC (1.1 eq) to the mixture. Stir at room temperature for 2 hours.

    • Causality: Using exactly 1.1 equivalents of DSC heavily favors mono-activation over bis-activation, ensuring one hydroxyl group remains free to provide hydrophilicity to the final conjugate.

  • Validation: Monitor reaction completion via TLC or LC-MS. The activated linker can be precipitated in cold diethyl ether or used directly in situ for Protocol B.

Protocol B: Peptide Conjugation (Alkyne Functionalization)

Objective: Covalently attach the activated linker to the target peptide.

Reagents:

  • Target Peptide (containing a free N-terminal or Lysine amine)

  • 0.1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 8.3

  • Activated Linker (from Protocol A)

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve the target peptide in 0.1 M NaHCO₃ buffer to a final concentration of 5 mg/mL.

    • Causality: The pH of 8.3 is a calculated balance. It is high enough to ensure that the N-terminal α -amine (pKa ~8.0) is largely deprotonated and nucleophilic, yet low enough to minimize the competing base-catalyzed hydrolysis of the NHS-carbonate.

  • Conjugation: Add 2–5 molar equivalents of the activated linker (dissolved in a minimal volume of DMF) dropwise to the peptide solution.

  • Incubation: Incubate at room temperature for 2–4 hours with gentle end-over-end agitation.

  • Quenching & Purification: Quench the reaction by adding 0.1% Trifluoroacetic acid (TFA) until the pH drops below 4.0. Purify the alkyne-functionalized peptide via Preparative RP-HPLC.

    • Causality: TFA rapidly protonates all unreacted amines, immediately halting any further conjugation or side reactions, locking the peptide state prior to HPLC.

Protocol C: CuAAC "Click" Labeling

Objective: Conjugate the alkyne-peptide to an azide-functionalized payload.

Reagents:

  • Alkyne-Functionalized Peptide (1.0 eq)

  • Azide-Probe (Fluorophore or Drug) (1.2 eq)

  • Copper(II) Sulfate (CuSO₄) (5.0 eq)

  • THPTA Ligand (25.0 eq)

  • Sodium Ascorbate (50.0 eq, freshly prepared)

Step-by-Step Methodology:

  • Pre-complexation (Critical Step): In a separate microcentrifuge tube, mix CuSO₄ and THPTA in water. Incubate for 5 minutes at room temperature.

    • Causality: THPTA is a water-soluble ligand that tightly coordinates copper. Pre-complexing prevents free Cu(II) from binding non-specifically to the peptide backbone, which can cause severe aggregation and oxidative damage to sensitive residues (e.g., Methionine, Cysteine, Histidine).

  • Reaction Assembly: Dissolve the alkyne-peptide and azide-probe in a degassed solvent mixture (e.g., 1:1 t-butanol/water or PBS). Add the pre-formed Cu-THPTA complex to this solution.

  • Initiation: Add freshly prepared Sodium Ascorbate to the reaction mixture.

    • Causality: Sodium ascorbate is highly unstable in aqueous solutions and must be prepared immediately before use. It serves as the reducing agent, converting the inactive Cu(II) into the catalytically active Cu(I) species in situ.

  • Incubation: Stir the mixture for 1–2 hours at room temperature.

  • Final Purification: Purify the resulting triazole-linked peptide conjugate via RP-HPLC or Size Exclusion Chromatography (SEC).

References

  • Source: nih.
  • Source: bachem.
  • Source: nih.
  • Source: mdpi.

Sources

Application

Alkyne-Functionalized Hydrogels: A Detailed Guide to Preparation and Application Using 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol

Introduction: The Power of Precision in Hydrogel Engineering Hydrogels, with their high water content and tunable physical properties, have emerged as a cornerstone material in biomedical research, finding applications i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Precision in Hydrogel Engineering

Hydrogels, with their high water content and tunable physical properties, have emerged as a cornerstone material in biomedical research, finding applications in tissue engineering, regenerative medicine, and controlled drug delivery.[1][2] The ability to precisely control the chemical and physical characteristics of these three-dimensional polymer networks is paramount to their function. One of the most elegant and efficient methods for achieving this control is through "click chemistry," a suite of bioorthogonal reactions known for their high specificity, efficiency, and mild reaction conditions.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of alkyne-functionalized hydrogels utilizing a versatile crosslinking and functionalization agent: 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol, also known as N-propargyl diethanolamine. The incorporation of this molecule introduces a terminal alkyne group, a key functional handle for a variety of "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4]

The unique structure of N-propargyl diethanolamine, featuring a tertiary amine and two hydroxyl groups, offers several advantages. The tertiary amine can impart pH-responsive properties to the hydrogel, allowing for controlled swelling or drug release in response to changes in the local environment.[5][6] The hydroxyl groups can enhance the hydrophilicity of the hydrogel and may serve as additional sites for secondary modifications. This guide will detail the synthesis of this functionalizing agent, its incorporation into a hydrogel matrix, and subsequent characterization and application.

Materials and Equipment

For the successful synthesis and characterization of alkyne-functionalized hydrogels, the following materials and equipment are recommended:

Category Item Purpose
Chemicals DiethanolamineStarting material for synthesis
Propargyl bromide (or chloride)Alkylating agent
Sodium carbonate (or other suitable base)Base for neutralization
Acetonitrile (or other suitable solvent)Reaction solvent
Deuterated solvents (e.g., D₂O, CDCl₃)NMR spectroscopy
Hydrogel precursors (e.g., hyaluronic acid, polyethylene glycol)Backbone of the hydrogel
Azide-functionalized molecules (for click chemistry)Crosslinking or functionalization
Copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent)Catalyst for CuAAC reaction
Equipment Round-bottom flasks, condensers, magnetic stir barsChemical synthesis
Rotary evaporatorSolvent removal
Nuclear Magnetic Resonance (NMR) spectrometerStructural characterization
Fourier-Transform Infrared (FTIR) spectrometerFunctional group analysis
RheometerMechanical property analysis
UV-Vis spectrophotometerOptional for specific assays
Lyophilizer (Freeze-dryer)Sample preparation for analysis

Protocols

Part 1: Synthesis of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol (N-propargyl diethanolamine)

The synthesis of N-propargyl diethanolamine is achieved through the direct N-alkylation of diethanolamine with propargyl bromide. This is a nucleophilic substitution reaction where the secondary amine of diethanolamine attacks the electrophilic carbon of propargyl bromide.[7]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve diethanolamine (1.0 equivalent) in a suitable solvent such as acetonitrile.

  • Base Addition: Add a mild base, such as sodium carbonate (1.1 equivalents), to the solution. This will neutralize the hydrobromic acid byproduct formed during the reaction.

  • Addition of Alkylating Agent: Slowly add propargyl bromide (1.0 equivalent) to the stirred solution at room temperature. The reaction is typically exothermic, so controlled addition is recommended.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and allow it to stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure N-propargyl diethanolamine.

Characterization:

The structure of the synthesized N-propargyl diethanolamine should be confirmed using spectroscopic methods:

  • ¹H NMR: Expect to see characteristic peaks for the methylene groups adjacent to the nitrogen and oxygen atoms, as well as the acetylenic proton and the propargylic methylene group.

  • ¹³C NMR: Confirm the presence of all carbon atoms in the molecule, including the alkyne carbons.

  • FTIR: Look for the characteristic absorption bands for the O-H stretch, C-H stretch (alkyne), and C≡C stretch.[8]

Synthesis Diethanolamine Diethanolamine ReactionVessel Reaction at 50-60°C Diethanolamine->ReactionVessel PropargylBromide Propargyl Bromide PropargylBromide->ReactionVessel Base Base (e.g., Na₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Acetonitrile) Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Purification Purification (Column Chromatography) Filtration->Purification FinalProduct 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol Purification->FinalProduct

Caption: Synthesis of N-propargyl diethanolamine.

Part 2: Preparation of Alkyne-Functionalized Hydrogels

This protocol describes the incorporation of the synthesized N-propargyl diethanolamine into a hydrogel backbone, exemplified here with hyaluronic acid (HA), a commonly used biocompatible polymer. The hydroxyl groups of the N-propargyl diethanolamine can be reacted with the carboxylic acid groups of HA to form ester linkages.

Step-by-Step Protocol:

  • Activation of Hyaluronic Acid: Dissolve hyaluronic acid in a suitable buffer (e.g., MES buffer, pH 6.5). Activate the carboxylic acid groups using a carbodiimide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

  • Functionalization: Add the synthesized N-propargyl diethanolamine to the activated hyaluronic acid solution. The hydroxyl groups of the N-propargyl diethanolamine will react with the activated carboxyl groups of HA to form ester bonds. Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification: Purify the alkyne-functionalized hyaluronic acid by dialysis against deionized water to remove unreacted reagents and byproducts.

  • Lyophilization: Lyophilize the purified solution to obtain the alkyne-functionalized hyaluronic acid as a white, fluffy solid.

  • Hydrogel Formation via Click Chemistry: The alkyne-functionalized HA can now be crosslinked into a hydrogel using an azide-functionalized crosslinker (e.g., diazide-terminated polyethylene glycol) via a CuAAC reaction.

    • Dissolve the alkyne-functionalized HA and the azide crosslinker in a biocompatible buffer.

    • Add a solution of a copper(I) catalyst (e.g., prepared by mixing copper(II) sulfate with a reducing agent like sodium ascorbate).

    • The hydrogel will form in situ as the click reaction proceeds. The gelation time can be tuned by adjusting the concentrations of the polymers and the catalyst.[3]

Hydrogel_Formation cluster_0 Functionalization cluster_1 Hydrogel Crosslinking HA Hyaluronic Acid (HA) Activated_HA Activated HA HA->Activated_HA Activation EDC_NHS EDC/NHS EDC_NHS->Activated_HA Propargyl_DEA N-propargyl diethanolamine Alkyne_HA Alkyne-Functionalized HA Propargyl_DEA->Alkyne_HA Activated_HA->Alkyne_HA Coupling Hydrogel Alkyne-Functionalized Hydrogel Alkyne_HA->Hydrogel Click Reaction (CuAAC) Azide_Crosslinker Azide-Crosslinker (e.g., PEG-diazide) Azide_Crosslinker->Hydrogel Copper_Catalyst Copper(I) Catalyst Copper_Catalyst->Hydrogel

Sources

Method

Application Note &amp; Protocol: Surface Functionalization of Gold Nanoparticles with 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol for Advanced Bioconjugation

Introduction: The Need for Precision on the Nanoscale Gold nanoparticles (AuNPs) are foundational materials in modern diagnostics, therapeutics, and sensing technologies, owing to their unique size-dependent optical and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Precision on the Nanoscale

Gold nanoparticles (AuNPs) are foundational materials in modern diagnostics, therapeutics, and sensing technologies, owing to their unique size-dependent optical and electronic properties.[1] However, the true power of AuNPs is unlocked through precise control of their surface chemistry. Bare AuNPs are often unstable in biological media and lack the specificity required for targeted applications.[2][1] Surface functionalization addresses these challenges by passivating the surface to prevent aggregation and introducing specific chemical moieties for subsequent conjugation.[3]

This guide provides a comprehensive protocol for functionalizing AuNPs with 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol. This specific ligand is strategically designed with two key features:

  • A diethanolamine headgroup: The tertiary amine provides a strong, stable anchor to the gold surface.[4] Amines interact with Au(0) atoms via their lone electron pair, forming a dative bond that stabilizes the nanoparticle in colloidal suspension.[4]

  • A terminal alkyne tailgroup: This moiety serves as a versatile chemical "handle" for post-functionalization modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6][7] This reaction is highly efficient, specific, and bio-orthogonal, allowing for the covalent attachment of a vast array of molecules (e.g., peptides, oligonucleotides, fluorescent dyes, or drug molecules) under mild, aqueous conditions.[6][][9]

This protocol is designed for researchers, scientists, and drug development professionals seeking to create highly stable, customizable AuNP conjugates for advanced applications.

Principle of Functionalization: Ligand Exchange

The functionalization process described herein is a ligand exchange reaction. We begin with AuNPs synthesized via the well-established Turkevich method, which results in nanoparticles stabilized by a loosely associated layer of citrate ions.[1][10] The 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol ligand, possessing a higher affinity for the gold surface than citrate, will displace the citrate ions to form a more robust, covalently-bound monolayer.

The tertiary amine group of the ligand interacts directly with the gold surface atoms. This interaction is strong enough to provide long-term colloidal stability but can be conceptualized as a dissociative mechanism where the weaker-bound citrate detaches first, allowing the amine ligand to bind.[11][4] The two hydroxyethyl groups enhance the water solubility and biocompatibility of the resulting functionalized nanoparticles.

Experimental Design & Workflow

The overall process involves three main stages: synthesis of citrate-capped AuNPs, surface functionalization via ligand exchange, and rigorous characterization to confirm the successful modification. This workflow ensures a self-validating process, where each characterization step provides evidence for the preceding reaction.

G cluster_0 Stage 1: AuNP Synthesis cluster_1 Stage 2: Functionalization cluster_2 Stage 3: Characterization HAuCl4 HAuCl4 Solution AuNP_Citrate Citrate-Capped AuNPs HAuCl4->AuNP_Citrate Reduction (Turkevich Method) Citrate Trisodium Citrate Citrate->AuNP_Citrate Functionalization Incubation & Washing AuNP_Citrate->Functionalization Ligand Exchange Ligand Alkyne-Amine Ligand Ligand->Functionalization AuNP_Alkyne Alkyne-Functionalized AuNPs Functionalization->AuNP_Alkyne Purification UVVis UV-Vis Spectroscopy AuNP_Alkyne->UVVis Analysis DLS DLS & Zeta Potential AuNP_Alkyne->DLS Analysis FTIR FTIR Spectroscopy AuNP_Alkyne->FTIR Analysis TEM TEM Imaging AuNP_Alkyne->TEM Analysis Final Validated Product UVVis->Final DLS->Final FTIR->Final TEM->Final

Figure 1: Overall experimental workflow from AuNP synthesis to final validated product.

Materials & Equipment

Reagents & Consumables Equipment
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)Heating mantle with magnetic stirrer
Trisodium citrate dihydrateSpectrophotometer (UV-Vis)
2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-olDynamic Light Scattering (DLS) / Zetasizer
Ultra-pure water (18.2 MΩ·cm)Transmission Electron Microscope (TEM)
Ethanol (ACS Grade)Fourier-Transform Infrared (FTIR) Spectrometer
All glassware must be scrupulously cleaned (e.g., with aqua regia) and thoroughly rinsed with ultra-pure water.Centrifuge (capable of >15,000 x g)
0.22 µm syringe filterspH meter
Dialysis tubing (e.g., 10 kDa MWCO)Sonicator bath

Detailed Experimental Protocols

Protocol 1: Synthesis of Citrate-Capped AuNPs (~15 nm)

This protocol is based on the well-established Turkevich method.[10]

  • Preparation: In a 250 mL round-bottom flask equipped with a stir bar, add 100 mL of ultra-pure water and 1 mL of a 1% (w/v) HAuCl₄ solution.

  • Heating: Bring the solution to a rolling boil on a heating mantle with vigorous stirring.

  • Reduction: To the boiling solution, rapidly inject 2 mL of a 1% (w/v) trisodium citrate solution.

    • Scientist's Note: The rapid addition ensures a burst of nucleation, leading to a more monodisperse nanoparticle population.

  • Observation: The solution color will change from pale yellow to colorless, then to black, and finally to a deep ruby red within 1-2 minutes. This indicates the formation of AuNPs.

  • Reaction Completion: Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.

  • Cooling & Storage: Remove the flask from the heat and allow it to cool to room temperature with continued stirring. Filter the solution through a 0.22 µm filter. Store the citrate-capped AuNPs at 4°C. The solution should be stable for several weeks.

Protocol 2: Surface Functionalization with Alkyne-Amine Ligand
  • Ligand Preparation: Prepare a 10 mM stock solution of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol in ultra-pure water.

  • Reaction Setup: In a clean glass vial, add 10 mL of the prepared citrate-capped AuNP solution.

  • Ligand Addition: While stirring, add the alkyne-amine ligand solution to the AuNPs to a final concentration of 1 mM.

    • Scientist's Note: A large molar excess of the incoming ligand is required to drive the ligand exchange equilibrium towards the product. The amine's strong interaction with the gold surface facilitates the displacement of the electrostatically bound citrate.[12][4]

  • Incubation: Cap the vial and allow the reaction to proceed for 24 hours at room temperature with gentle stirring.

  • Purification (Centrifugation): a. Transfer the solution to centrifuge tubes. b. Centrifuge at a speed sufficient to pellet the AuNPs (e.g., 15,000 x g for 20 minutes for ~15 nm particles). A dark red/black pellet should form at the bottom. c. Carefully decant the supernatant, which contains excess ligand and displaced citrate. d. Resuspend the pellet in 10 mL of ultra-pure water. Sonication may be required to fully redisperse the particles. e. Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligand.

  • Final Product: After the final wash, resuspend the pellet in a desired volume of ultra-pure water or a suitable buffer (e.g., PBS). The resulting alkyne-functionalized AuNPs are ready for characterization and downstream applications.

Characterization & Data Interpretation: Validating Success

A combination of techniques is essential to confirm successful functionalization.[13][14]

Technique Parameter Measured Expected Result (Before → After Functionalization) Rationale for Change
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR) Peak (λ_max)A slight red-shift of 5-10 nm (e.g., 520 nm → 528 nm).The SPR is sensitive to the local dielectric environment at the nanoparticle surface. Replacing citrate with the organic ligand increases the refractive index at the surface, causing the observed red-shift.[15] A stable peak confirms colloidal stability.
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Z-average)An increase of several nanometers (e.g., 20 nm → 28 nm).DLS measures the core diameter plus the ligand shell and the associated solvent layer. The addition of the ligand shell increases the effective size of the particle in solution.[15]
Zeta Potential Surface ChargeA shift from highly negative to less negative or slightly positive (e.g., -40 mV → -5 mV or +10 mV).Citrate-capped AuNPs are highly negative due to the carboxylate groups.[16] The amine ligand is neutral or can be protonated (positive) at lower pH, leading to a significant change in the overall surface charge.[17] This provides strong evidence of ligand exchange.
FTIR Spectroscopy Vibrational Modes of Surface MoleculesDisappearance of citrate peaks (~1580 cm⁻¹ and ~1390 cm⁻¹). Appearance of a weak but sharp peak around 2100-2150 cm⁻¹ (C≡C stretch) and C-N/C-O stretches (~1000-1200 cm⁻¹).FTIR directly probes the chemical bonds of the molecules on the AuNP surface.[3][14] The appearance of the characteristic alkyne peak is direct proof of the presence of the desired functional group.[3]
Transmission Electron Microscopy (TEM) Core Size, Shape, and Dispersion StateCore size and shape should remain unchanged. Particles should remain well-dispersed with no signs of aggregation.TEM visualizes the metallic core of the nanoparticles.[18] This analysis confirms that the ligand exchange process did not induce irreversible aggregation or alter the morphology of the AuNP core. It validates the stability of the functionalized product.

Application: Post-Functionalization via Click Chemistry

The terminal alkyne group is now available for covalent conjugation using CuAAC. This allows for the attachment of any molecule containing an azide group.

Figure 2: Schematic of a CuAAC reaction on the alkyne-functionalized AuNP surface.

Brief Protocol for CuAAC:

  • To the alkyne-functionalized AuNPs in a suitable buffer, add the azide-containing molecule of interest.

  • Add a freshly prepared solution of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).

  • Allow the reaction to proceed for 1-4 hours at room temperature.

  • Purify the resulting conjugate via centrifugation or dialysis to remove the catalyst and excess reagents.

This modular approach enables the rapid generation of a library of AuNP-based tools for targeted drug delivery, high-sensitivity biosensing, and advanced bioimaging.[5][7]

References

  • The Interaction of Amines with Gold Nanoparticles. PubMed.
  • The Interaction of Amines with Gold Nanoparticles.
  • Functionalization of Gold Nanoparticles by Inorganic Entities. MDPI.
  • Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applic
  • What are the surface characterization techniques for functionalized nanoparticles?.
  • Explore Amine Functionalized Gold Nanoparticles in Various Sizes. Hiyka.
  • The Interaction of Amines with Gold Nanoparticles. AIR Unimi.
  • Introduction to Gold Nanoparticle Characteriz
  • Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands. Royal Society of Chemistry.
  • Application Notes and Protocols for sp-Alkyne Functionalization of Nanoparticles and Surfaces. Benchchem.
  • Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugatio. Biomedical Journal of Scientific & Technical Research.
  • Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applic
  • Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis. ACS Nano.
  • Surface Characterization of Functionalized Gold Nanoparticles. University of Washington.
  • Facile fabrication of lipase to amine functionalized gold nanoparticles to enhance stability and activity. RSC Publishing.
  • Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing.
  • Modulating the catalytic activity of gold nanoparticles using amine-termin
  • Click Chemistry on the Surface of Ultrasmall Gold Nanoparticles (2 nm) for Covalent Ligand Attachment Followed by NMR Spectroscopy. Langmuir.
  • Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. Beilstein Journal of Organic Chemistry.
  • Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery. International Research Journal of Engineering and Technology.
  • CuAAC: Copper-C
  • Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents. Vector Labs.
  • Functionalized Gold Nanoparticles and Their Biomedical Applic
  • A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve CuAAC click reaction yields with 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol

Topic: How to Improve CuAAC Click Reaction Yields with 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol Welcome to our technical support guide for scientists, researchers, and drug development professionals. This reso...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: How to Improve CuAAC Click Reaction Yields with 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol

Welcome to our technical support guide for scientists, researchers, and drug development professionals. This resource is designed to provide in-depth troubleshooting advice and practical solutions for optimizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with the specific alkyne, 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol .

As Senior Application Scientists, we understand that while CuAAC is a robust and powerful ligation tool, certain substrates present unique challenges. The structure of this particular alkyne, containing both a tertiary amine and two hydroxyl groups, can lead to unexpected difficulties such as low yields, slow reaction rates, or complete reaction failure. This guide explains the causality behind these issues and provides field-proven protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my CuAAC reaction with 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol giving low yields?

The structure of this alkyne presents two primary challenges: potential catalyst inhibition and steric hindrance.

  • Catalyst Inhibition via Coordination: The tertiary amine and proximate hydroxyl groups are excellent chelating agents for copper ions. The alkyne itself can coordinate to the Cu(I) catalyst, forming a stable complex that is catalytically inactive or has significantly reduced activity. This effectively sequesters the catalyst from the reaction's catalytic cycle, leading to poor conversion.[1]

  • Steric Hindrance: While not exceptionally large, the substituents near the alkyne functionality can sterically impede the approach of the azide and the formation of the crucial copper-acetylide intermediate required for the cycloaddition.[2][3]

Alkyne_Structure cluster_alkyne 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol cluster_issues Potential Issues N N (Tertiary Amine) Coordination Catalyst Coordination (Inhibition) N->Coordination Chelates Cu(I) Alkyne HC≡C-CH₂- Alkyne->N Sterics Steric Hindrance Alkyne->Sterics Impedes Approach OH1 HO-CH₂-CH₂- OH1->N OH2 HO-CH₂-CH₂- OH2->N

Caption: Structure of the alkyne and its potential reaction challenges.

Q2: What is the role of a ligand in this specific reaction, and is it always necessary?

For this substrate, a ligand is highly recommended . The primary role of an external ligand is to stabilize the active Cu(I) oxidation state and prevent the substrate's tertiary amine from deactivating the catalyst.[4] A well-chosen ligand will have a higher affinity for the copper ion than the substrate, ensuring the catalyst remains available for the reaction. Nitrogen-containing ligands like THPTA or TBTA are known to stabilize Cu(I) and accelerate the reaction.[5][6] In many cases, using a ligand is the single most effective change you can make to improve yields.

Q3: What is the difference between using a Cu(I) salt directly versus a Cu(II) salt with a reducing agent?

Both methods aim to provide the active Cu(I) catalyst.

  • Cu(I) Salts (e.g., CuBr, CuI): These provide the active catalyst directly. However, Cu(I) salts are prone to oxidation to the inactive Cu(II) state in the presence of air and can disproportionate in solution.[7] Their use often requires an inert atmosphere.

  • Cu(II) Salt + Reducing Agent (e.g., CuSO₄ + Sodium Ascorbate): This is the most common and convenient method.[8] The Cu(II) salt is stable and easy to handle. The reducing agent, typically fresh sodium ascorbate, continuously generates the active Cu(I) species in situ. This approach is more tolerant of aerobic conditions because the excess reducing agent can quench dissolved oxygen and regenerate any Cu(I) that gets oxidized.[9]

Troubleshooting Guide

Problem 1: My reaction is not working at all. TLC/LC-MS shows only starting materials.

This indicates a fundamental issue with catalyst activity, likely due to strong inhibition or incorrect setup.

Causality: The most probable cause is the complete sequestration of the copper catalyst by the tertiary amine of your alkyne. Alternatively, critical reagents may have degraded.

Solutions (in order of recommendation):

  • Introduce a Strong Ligand: If you are not already using one, add a copper-chelating ligand. For aqueous or semi-aqueous systems, THPTA is an excellent choice. A ligand-to-copper ratio of 5:1 is a robust starting point to ensure the ligand outcompetes the substrate for copper binding.[10][11]

  • Verify Reagent Quality: Ensure your sodium ascorbate solution is made fresh immediately before use. Ascorbate can degrade in solution, losing its reducing power.

  • Check Order of Addition: The order in which you mix the reagents matters. Always pre-complex the copper source (e.g., CuSO₄) with the ligand before adding it to the reaction mixture containing your alkyne and azide. Add the sodium ascorbate last to initiate the reaction.[12][13] This prevents the alkyne from binding to the copper first.

Workflow_Troubleshooting Start Reaction Failure: Only Starting Materials CheckLigand Are you using a strong external ligand (e.g., THPTA)? Start->CheckLigand AddLigand Action: Add THPTA ligand (5:1 ratio to Cu) CheckLigand->AddLigand No CheckReagents Are reagents fresh? (esp. Na-Ascorbate) CheckLigand->CheckReagents Yes Success Re-run Reaction & Monitor AddLigand->Success RemakeReagents Action: Prepare fresh Na-Ascorbate solution CheckReagents->RemakeReagents No CheckOrder Check Order of Addition CheckReagents->CheckOrder Yes RemakeReagents->Success FixOrder Action: 1. Mix CuSO₄ + Ligand 2. Add to Substrates 3. Add Na-Ascorbate last CheckOrder->FixOrder FixOrder->Success

Caption: Troubleshooting workflow for complete reaction failure.

Problem 2: My reaction is very slow and gives low-to-moderate yields (<50%) after 24 hours.

This suggests the reaction is occurring but is kinetically hindered.

Causality: While the ligand may be preventing complete catalyst death, the reaction rate is still being hampered, likely by a combination of residual catalyst inhibition and steric hindrance.

Solutions:

  • Increase Temperature: Gently heating the reaction to 40-60°C can significantly increase the reaction rate without promoting significant side reactions.[2]

  • Switch to Microwave Irradiation: For particularly stubborn cases, microwave heating is a powerful tool. Reactions that take hours at room temperature can often be driven to completion in minutes (e.g., 15-30 min at 80-100°C).[5]

  • Optimize Solvent System: Your alkyne is polar. Ensure it is fully solubilized. While water is often a good solvent for CuAAC, adding a co-solvent like DMSO or DMF (e.g., in a 1:1 to 3:1 water:organic ratio) can help with solubility and may improve reaction rates.[11][14]

  • Increase Catalyst/Ligand Loading: While not always ideal, increasing the catalyst loading from a typical 1-5 mol% to 5-10 mol% (maintaining the 5:1 ligand-to-copper ratio) can sometimes overcome kinetic barriers.

Problem 3: I see my product, but also significant side products, complicating purification.

The most common side product in CuAAC is the alkyne homocoupling dimer (Glaser coupling).

Causality: Glaser coupling is an oxidative process that occurs when two copper-acetylide intermediates react with each other in the presence of an oxidant, typically molecular oxygen.[10][15] This consumes your alkyne and reduces the yield of the desired triazole.

Solutions:

  • Ensure Sufficient Reducing Agent: Increase the concentration of sodium ascorbate. A 5-10 fold excess relative to the copper catalyst is recommended to effectively scavenge dissolved oxygen and maintain a reducing environment.

  • Deoxygenate Your Solvents: For highly sensitive reactions, deoxygenating the reaction buffer/solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst system can significantly reduce Glaser coupling.[10]

  • Use an Aminoguanidine Scavenger: In reactions involving sensitive biomolecules, reactive oxygen species (ROS) can cause damage. Adding aminoguanidine can help mitigate this issue, though it is less critical for small molecule synthesis unless oxidative degradation is observed.[10][11]

Data & Protocols

Table 1: Recommended Starting Conditions & Optimization Parameters
ParameterRecommended Starting ConditionOptimization StrategyRationale & Citation
Copper Source 1-5 mol% CuSO₄Use CuI or CuBr for anhydrous organic systems.CuSO₄/Ascorbate is convenient and air-tolerant.[8] Direct Cu(I) sources can be faster but require inert conditions.[16]
Reducing Agent 5-10 eq. Sodium Ascorbate (vs. Cu)Increase excess up to 20 eq.Ensures complete reduction of Cu(II) and scavenges O₂, preventing Glaser coupling. Must be prepared fresh.[9][10]
Ligand 5 eq. THPTA (vs. Cu)Screen other ligands (e.g., TBTA, (BimC4A)₃).THPTA is water-soluble and highly effective.[4][14] Benzimidazole-based ligands may offer faster kinetics.[8][17]
Solvent H₂O, PBS Buffer, or H₂O/t-BuOH (1:1)Try H₂O/DMSO (1:1) or H₂O/DMF (1:1).Water often accelerates CuAAC.[18] Co-solvents can improve solubility and rates for challenging substrates.[11]
Temperature Room Temperature (20-25°C)Increase to 40-60°C or use microwave (80-100°C).Higher temperatures overcome activation energy barriers for sterically hindered substrates.[2][5]
pH 7-8 (for aqueous systems)Maintain pH between 4 and 12.The reaction is tolerant of a wide pH range, but neutral to slightly basic is often optimal.[9][19]
Experimental Protocol 1: Optimized Aqueous CuAAC with THPTA Ligand

This protocol is a robust starting point for a 1 µmol scale reaction.

1. Reagent Stock Solution Preparation:

  • Azide Partner: 10 mM solution in H₂O or DMSO.

  • Alkyne (Your Substrate): 10 mM solution of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol in deionized water.

  • Copper(II) Sulfate (CuSO₄): 20 mM solution in deionized water.

  • THPTA Ligand: 50 mM solution in deionized water.[4]

  • Sodium Ascorbate: 100 mM solution in deionized water. (Prepare this solution fresh immediately before use).

2. Reaction Setup:

  • In a microcentrifuge tube, add 100 µL of the 10 mM azide solution (1 µmol, 1 eq).

  • Add 100 µL of the 10 mM alkyne solution (1 µmol, 1 eq).

  • Add buffer or water to bring the total volume to ~950 µL (e.g., 750 µL of PBS buffer, pH 7.4).

  • In a separate small tube, prepare the catalyst premix:

    • Add 6.3 µL of 20 mM CuSO₄.

    • Add 12.5 µL of 50 mM THPTA.

    • This creates a 5:1 ligand-to-copper ratio. Let this mixture stand for 1-2 minutes to allow for complexation.[2][14]

  • Add the entire catalyst premix (~18.8 µL) to the main reaction tube.

  • To initiate the reaction, add 25 µL of the freshly prepared 100 mM sodium ascorbate solution. The final volume will be ~1 mL.

3. Reaction and Monitoring:

  • Cap the tube and mix gently by inversion.

  • Allow the reaction to proceed at room temperature.

  • Monitor the reaction progress by TLC or LC-MS at various time points (e.g., 1h, 4h, 24h) to determine conversion.[2]

  • If the reaction is slow, place the tube in a heat block at 40°C.

Experimental Protocol 2: Microwave-Assisted CuAAC for Difficult Reactions

This protocol is for stubborn reactions that fail to proceed under thermal conditions.

1. Reagents:

  • Azide Partner: 1.0 eq

  • Alkyne (Your Substrate): 1.0 eq

  • CuSO₄: 0.05 eq (5 mol%)

  • Sodium Ascorbate: 0.25 eq (25 mol%)

  • Solvent: A microwave-safe solvent mixture like DMF/H₂O (2:1) or THF/H₂O (1:1). Do not use a ligand unless necessary, as some can decompose at high temperatures. If needed, use a thermally stable one.

2. Reaction Setup:

  • In a dedicated microwave reaction vial equipped with a stir bar, combine the azide and alkyne.

  • Add the solvent to achieve a concentration of ~0.1 M.

  • Add the CuSO₄, followed by the sodium ascorbate.

  • Seal the vial tightly with the appropriate cap.

3. Microwave Reaction:

  • Place the vial in the microwave reactor.

  • Set the reaction temperature to 80-100°C and the time to 15-30 minutes .[2]

  • Ensure stirring is active throughout the reaction.

  • After the program is complete, allow the vial to cool to room temperature before carefully opening it.

4. Work-up and Analysis:

  • Work up the reaction mixture as appropriate for your product (e.g., extraction, precipitation, or direct purification by chromatography).

  • Analyze the product for yield and purity.

References
  • ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link]

  • Vallejos, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Retrieved from [Link]

  • Móricz, K., et al. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Glen Research. (n.d.). Advances in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Introducing Oligo-Click Kits. The Glen Report 24.26. Retrieved from [Link]

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Published by PMC. Retrieved from [Link]

  • Gondim, M. M., et al. (2022). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules. Published by PMC. Retrieved from [Link]

  • Fokin, V. V., & Finn, M. G. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Published by PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. Retrieved from [Link]

  • Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Chemical Biology. Retrieved from [Link]

  • Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]

  • ResearchGate. (n.d.). Yield of CuAAC reaction with different catalysts using an organic solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of temperature on the AT-CuAAC reaction of 1a. Retrieved from [Link]

  • Debets, M. F., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Retrieved from [Link]

  • Jiang, H., et al. (2021). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Frontiers in Chemistry. Published by PMC. Retrieved from [Link]

  • ACS. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from [Link]

  • Uenishi, J., et al. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters. Retrieved from [Link]

  • Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Cintas, P., et al. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Catalysts. Retrieved from [Link]

  • Pérez-Perrino, S., et al. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Pharmaceutics. Retrieved from [Link]

  • Prakasham, A. P., et al. (2025). Enhancing the CuAAC efficiency of a Cu(i)-NHC complex in biological media by encapsulation. TUE Research Portal. Retrieved from [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Published by PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Help finding conditions for CuAAC "click" reaction. Retrieved from [Link]

Sources

Optimization

Preventing oxidation and side reactions of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol during synthesis

A Guide for Researchers on Preventing Oxidation and Side Reactions Introduction Welcome to the technical support guide for the synthesis of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol. This molecule, a propargyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Preventing Oxidation and Side Reactions

Introduction

Welcome to the technical support guide for the synthesis of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol. This molecule, a propargyl-substituted diethanolamine, possesses a unique combination of functional groups: a tertiary amine, a terminal alkyne, and two primary hydroxyl groups. This architecture makes it a valuable building block but also introduces specific challenges during synthesis, primarily related to its susceptibility to oxidation and other side reactions.

This guide is structured as a series of troubleshooting questions and preventative best practices. It is designed to provide you, the research scientist, with a clear understanding of the underlying chemical principles and to offer actionable protocols to maximize the yield and purity of your target compound.

Section 1: Troubleshooting Guide - Identifying and Solving Common Issues

This section addresses problems that may arise during or after the synthesis, identifiable by unexpected analytical results or visual changes in the reaction.

Issue 1: My final product is discolored (yellow to brown) and shows poor purity.

Q: My reaction mixture turned dark, and after workup and purification, the isolated product is a yellow or brown oil instead of the expected colorless compound. What is happening?

A: Discoloration is a common indicator of side reactions, most notably oxidation. The two primary sites of oxidation on your molecule are the tertiary amine and the terminal alkyne.

  • N-Oxidation: Tertiary amines can be oxidized by atmospheric oxygen, especially with heat or in the presence of metal catalysts, to form N-oxides.[1][2] These N-oxide byproducts are highly polar and can be difficult to separate from your highly polar diol product. While this process is often slow, it can become significant if the reaction is run for an extended time exposed to air.[1]

  • Alkyne Coupling (Glaser Coupling): The terminal alkyne is susceptible to oxidative homocoupling, known as the Glaser coupling reaction.[3] This reaction is catalyzed by copper(I) salts and an oxidant (like air) and results in the formation of a 1,3-diyne dimer.[3] Even trace amounts of copper from reagents or equipment can catalyze this process, leading to highly colored, conjugated byproducts.[4][5]

Recommended Actions & Solutions:
  • Implement a Robust Inert Atmosphere: The single most effective preventative measure is to rigorously exclude oxygen from your reaction.

    • Degas Solvents: Before use, sparge all solvents (e.g., acetonitrile, DMF, THF) with an inert gas like argon or nitrogen for at least 30-60 minutes.

    • Use Schlenk Technique: Conduct the reaction in a flask designed for air-sensitive chemistry (e.g., a Schlenk flask). Perform at least three vacuum-backfill cycles with argon or nitrogen to ensure the vessel is free of air before adding reagents.

    • Maintain a Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas.

  • Add a Reducing Agent: To counteract any residual oxygen or prevent the oxidation of catalytic species (if used), a small amount of a reducing agent can be beneficial. Options include sodium ascorbate or tin(II) 2-ethylhexanoate, which have been shown to suppress Glaser coupling.[4][6]

  • Purify Reagents: Ensure your starting diethanolamine is pure and colorless. If it has a yellow tint, it may already contain oxidized impurities. Consider distillation under reduced pressure for purification.

Issue 2: Mass spectrometry shows an unexpected peak at [M+16].

Q: My LC-MS or direct-infusion mass spectrum shows a significant peak corresponding to the mass of my expected product plus 16 amu. What is this species?

A: A mass increase of 16 amu is the classic signature of oxidation—the addition of a single oxygen atom. In the context of your molecule, this almost certainly corresponds to the formation of the tertiary amine N-oxide, 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol N-oxide.

  • Mechanism: Tertiary amines are readily oxidized by various reagents, including hydrogen peroxide, peracids, or even atmospheric oxygen under certain conditions, to form the corresponding N-oxide.[1][7] This transformation adds exactly one oxygen atom (15.999 Da). Isolation of propargylamine N-oxides can be challenging as they may be unstable, especially on silica gel during chromatography.[8]

Recommended Actions & Solutions:
  • Review Reaction Conditions: Scrutinize your protocol for any potential oxidants. Were any reagents used that could contain peroxide impurities (e.g., old ethers like THF)? Was the reaction unnecessarily exposed to air, especially at elevated temperatures?[2]

  • Modify Purification Strategy: N-oxides are significantly more polar than their parent amines.[1] This property can be exploited for separation.

    • Column Chromatography: Use a more polar eluent system. A gradient elution ending with a small percentage of methanol or ammonia in your organic solvent (e.g., DCM/MeOH or EtOAc/MeOH with 1% NH₄OH) can help elute the polar N-oxide and separate it from the desired product.

    • Acid-Base Extraction: The basicity of the N-oxide is significantly reduced compared to the parent amine (pKb ~4.5).[1] This difference, though subtle, might be exploited with careful pH-controlled liquid-liquid extraction, but this is often difficult.

  • Preventative Synthesis: The best solution is prevention. Refer to the recommendations in Issue 1 regarding the strict use of an inert atmosphere.

Issue 3: NMR analysis shows the disappearance or reduction of the terminal alkyne proton signal.

Q: In my ¹H NMR spectrum, the characteristic signal for the terminal alkyne proton (typically a triplet around 2-3 ppm) is either absent, or its integration is significantly lower than expected. What side reaction could cause this?

A: The loss of the terminal alkyne proton signal points directly to a reaction at the C-H bond of the alkyne. The most probable cause is the Glaser coupling side reaction.

  • Mechanism of Glaser Coupling: This reaction involves the deprotonation of the terminal alkyne to form a copper acetylide.[3] Two of these acetylide species then couple in an oxidative step to form a symmetrical 1,3-diyne.[3] This process consumes the terminal alkyne C-H bond, leading to the disappearance of its corresponding NMR signal.

Table 1: Common Byproducts and Their Diagnostic Signatures
Byproduct NameMolecular Weight ChangeKey Mass Spec PeakKey ¹H NMR Signature
N-Oxide +16[M+16]+Downfield shift of protons α to the nitrogen.
Glaser Dimer 2M - 2[2M-1]+ or [2M-H]+Disappearance of the terminal alkyne proton (~2-3 ppm). Appearance of new signals in the aromatic/vinylic region if conjugation is extended.
Recommended Actions & Solutions:
  • Trace Metal Scavenging: If you suspect copper contamination, consider adding a chelating agent. A small amount of EDTA or pre-treating your reaction mixture by stirring with a copper-scavenging resin can be effective.

  • Avoid Copper Catalysts (if possible): If your synthesis does not explicitly require a copper catalyst, ensure all glassware is scrupulously clean and that no copper-containing reagents are used.

  • Low-Temperature Workup: Glaser coupling can occur during the workup phase when the reaction mixture is first exposed to air.[4][5] Keeping the mixture cold (e.g., 0 °C or below) during quenching and extraction can significantly suppress this side reaction.[5][6]

Section 2: Prophylactic Protocols & Best Practices (FAQs)

This section provides preventative advice to help you design a robust synthesis from the outset.

Q1: What is the best general strategy for synthesizing the target compound?

A1: The most direct route is the N-alkylation of diethanolamine with propargyl bromide or a related propargyl electrophile. However, direct alkylation of amines can be problematic, often leading to over-alkylation.[9]

G cluster_reagents Starting Materials cluster_reaction Reaction Core cluster_products Products & Byproducts Diethanolamine Diethanolamine (Secondary Amine) Reaction_Vessel Reaction Under Inert Atmosphere (Ar/N₂) Diethanolamine->Reaction_Vessel Nucleophile Propargyl_Br Propargyl Bromide (Alkylating Agent) Propargyl_Br->Reaction_Vessel Electrophile Target Desired Tertiary Amine (Target Product) Base Non-nucleophilic Base (e.g., K₂CO₃, DIPEA) Base->Reaction_Vessel Proton Scavenger Reaction_Vessel->Target Desired Reaction Quat_Salt Quaternary Ammonium Salt (Over-alkylation Byproduct) Target->Quat_Salt Over-alkylation (Side Reaction)

A key challenge is that the product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to a second alkylation event to form a quaternary ammonium salt.[9][10]

Recommended Protocol (Optimized for Selectivity):

  • Setup: To a flame-dried Schlenk flask under argon, add diethanolamine (2.0 equivalents) and a non-nucleophilic base (e.g., potassium carbonate, 3.0 equivalents) to a degassed polar aprotic solvent (e.g., acetonitrile).

  • Slow Addition: Cool the mixture to 0 °C. Add a solution of propargyl bromide (1.0 equivalent) in degassed acetonitrile dropwise via a syringe pump over several hours. Slow addition is critical to maintain a low concentration of the alkylating agent, which favors mono-alkylation.[11][12]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight under argon.

  • Monitoring: Follow the reaction progress by TLC or LC-MS to determine the point of maximum conversion of the starting material and minimal byproduct formation.

  • Workup: Quench the reaction with cold water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or a mixture like DCM/isopropanol). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

Q2: How should I purify the final compound, given its high polarity?

A2: The two hydroxyl groups make the target molecule highly polar and water-soluble, which can complicate both extraction and purification.

  • Extraction: Standard solvents like ethyl acetate may not be sufficient. You may need to use a more polar solvent like dichloromethane (DCM) or even perform multiple extractions with a DCM/isopropanol mixture. "Salting out" by saturating the aqueous layer with sodium chloride or potassium carbonate can help drive the polar product into the organic phase.[13]

  • Column Chromatography: Silica gel chromatography is feasible but requires a polar mobile phase.

    • Solvent System: Start with a system like 95:5 DCM:Methanol and gradually increase the polarity.

    • Tailing Prevention: Amines often "tail" on silica gel. To prevent this, you can either pre-treat the silica with triethylamine or add a small amount (~1%) of triethylamine or ammonium hydroxide to your eluent.[11]

  • Alternative Purification: If chromatography is difficult, consider converting the amine to a salt (e.g., hydrochloride or oxalate) by treating it with the corresponding acid.[14] The salt may be crystalline and can be purified by recrystallization, after which the free base can be regenerated.[14]

Q3: What are the ideal storage conditions for the final product?

A3: Given its susceptibility to oxidation, the purified 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol should be stored with care.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Temperature: Store at low temperatures (-20 °C is ideal) to minimize degradation rates.

  • Light: Protect from light by storing in an amber vial.

Visualizing the Key Side Reactions

To better understand the unwanted chemical transformations, the following diagrams illustrate the mechanisms of N-oxidation and Glaser coupling.

G

By understanding these potential pitfalls and implementing the recommended preventative and corrective actions, researchers can significantly improve the success rate for the synthesis of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol.

References
  • Vijaya Kumar, S., et al. (2014). One-Pot Oxidation and Rearrangement of Propargylamines and in Situ Pyrazole Synthesis. Organic Letters, 16(16), 4146–4149. Available at: [Link]

  • ElectronicsAndBooks. (2014). One-Pot Oxidation and Rearrangement of Propargylamines and in Situ Pyrazole Synthesis. Available at: [Link]

  • Fantin, M., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(8), 3211–3219. Available at: [Link]

  • ResearchGate. (2019). Photoredox-catalyzed Chemoselective Aerobic Cα-H Oxidation of Propargylamine: Synthesis of Substituted 2-ynamide and Oxazolo[2,3-a]isoquinolinone derivatives. Available at: [Link]

  • ResearchGate. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions | Request PDF. Available at: [Link]

  • BDMAEE. (2025). diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals. Available at: [Link]

  • ResearchGate. (n.d.). Oxidative transformation of tertiary amines. (a) N‐Oxidation to amine oxides... Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Available at: [Link]

  • Wikipedia. (n.d.). Amine oxide. Available at: [Link]

  • ACS Publications. (2014). One-Pot Oxidation and Rearrangement of Propargylamines and in Situ Pyrazole Synthesis. Organic Letters. Available at: [Link]

  • Frontiers. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Available at: [Link]

  • Google Patents. (n.d.). Process for the oxidation of tertiary amines to amine oxides.
  • Synthesis of Tertiary Amine N-Oxides-A Review. (n.d.). Available at: [Link]

  • ACS Publications. (2018). Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of an aminoalcohol.
  • PMC. (n.d.). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Available at: [Link]

  • Bryan Research & Engineering, LLC. (2017). Operational Considerations of Side Reactions in Gas Sweetening Systems. Available at: [Link]

  • ResearchGate. (n.d.). Reaction scheme for the synthesis of diethanolamide... Available at: [Link]

  • design of a system of ethanolamine reactors. (n.d.). Available at: [Link]

  • Google Patents. (n.d.). Reductive amination of diethanolamine and resulting product mixture.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Avoiding Over-alkylation. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • PMC. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Available at: [Link]

  • ResearchGate. (2017). N-alkylation of secondary amine? Available at: [Link]

  • SciSpace. (n.d.). Separation and purification of amino acids. Available at: [Link]

  • PubChem. (n.d.). 2-[(Prop-2-yn-1-yl)amino]ethan-1-ol. Available at: [Link]

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Available at: [Link]

  • PMC. (n.d.). Solid-phase synthesis and chemical properties of 2-(2-amino/hydroxyethyl)-1-aryl-3, 4-dihydropyrazino[1, 2-b] indazol-2-iums. Available at: [Link]

  • European Patent Office. (2004). Process for the preparation of the 2-oxoindole derivative, Ropinirole. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol vs propargyl alcohol in click chemistry efficiency

An In-depth Technical Guide to Click Chemistry Efficiency: 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol vs. Propargyl Alcohol Introduction: Beyond the Basics of CuAAC The Copper(I)-catalyzed Azide-Alkyne Cycloaddi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Click Chemistry Efficiency: 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol vs. Propargyl Alcohol

Introduction: Beyond the Basics of CuAAC

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has transformed the landscape of chemical synthesis, bioconjugation, and materials science.[1][2] Its power lies in the reliable, high-yielding, and stereospecific formation of 1,2,3-triazoles from an azide and a terminal alkyne.[3][4] The choice of the alkyne component is critical, and while simple building blocks like propargyl alcohol are widely used, the demand for faster kinetics and enhanced performance, particularly in challenging biological systems, has driven the development of functionalized alkynes.

This guide provides a senior-level technical comparison between two such alkynes: the standard workhorse, propargyl alcohol , and a more advanced, functionalized alternative, 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol . We will delve into the mechanistic nuances that differentiate them, present a framework for their empirical evaluation, and offer guidance on selecting the optimal reagent for specific research and development applications. The central hypothesis is that the diethanolamine moiety within the functionalized alkyne does not merely add solubility but actively participates in the catalytic cycle, leading to significantly enhanced reaction efficiency.

Structural and Mechanistic Considerations: The Impact of an Internal Ligand

The fundamental difference in the reactivity of these two molecules stems from the N,N-diethanolamine group integrated into the structure of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol.

Propargyl Alcohol: The Reliable Benchmark

Propargyl alcohol is a small, simple, and cost-effective terminal alkyne.[5] Its reactivity in CuAAC is well-documented and serves as a reliable baseline.[6] The reaction proceeds via the standard CuAAC catalytic cycle, where an external copper(I) source, often stabilized by an added ligand, coordinates to the alkyne to form a copper-acetylide intermediate, which then reacts with the azide.[7] While effective, the reaction rate can be limited by the concentration of reactants and the efficiency of the external catalyst/ligand system.

2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol: A Self-Accelerating System

This molecule contains a tertiary amine that can act as a potent internal or "self-coordinating" ligand for the copper(I) catalyst. The use of ancillary ligands, particularly those containing tertiary amines, is a well-established strategy to stabilize the Cu(I) oxidation state and dramatically accelerate the CuAAC reaction.[8][9][10] Such ligands increase the electron density on the copper center, which facilitates the key steps of the catalytic cycle.[11][12]

In the case of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol, the ligand is covalently tethered to the alkyne substrate. This intramolecular arrangement offers a significant kinetic advantage:

  • Enhanced Effective Molarity: The ligand is always in close proximity to the alkyne, effectively increasing the local concentration of the copper catalyst at the reaction site.

  • Pre-organization for Catalysis: The molecule can form a chelated copper complex, pre-organizing the catalyst and the alkyne for rapid formation of the crucial copper-acetylide intermediate. This is a known strategy to accelerate reaction rates.[13]

  • Improved Solubility: The two hydroxyl groups and the tertiary amine render the molecule highly soluble in aqueous and polar solvent systems, a critical advantage for bioconjugation applications.[14]

This "internal ligand effect" is hypothesized to transition the reaction from a standard externally-catalyzed process to a more efficient, self-accelerating one, particularly under dilute conditions where bimolecular interactions are less frequent.

G cluster_0 Propargyl Alcohol (Standard CuAAC) cluster_1 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol (Internal Ligand Effect) PA Propargyl Alcohol PA_Cu Cu-Acetylide Intermediate PA->PA_Cu Coordination AZ Azide AZ->PA_Cu Cycloaddition Cu Cu(I) Catalyst + External Ligand Cu->PA_Cu Triazole1 Triazole Product PA_Cu->Triazole1 Product Formation FA Functionalized Alkyne Chelate Pre-organized Chelated Complex (Intramolecular) FA->Chelate Chelation Cu2 Cu(I) Catalyst Cu2->Chelate FA_Cu Cu-Acetylide Intermediate Chelate->FA_Cu Rapid Activation Triazole2 Triazole Product FA_Cu->Triazole2 Product Formation AZ2 Azide AZ2->FA_Cu Cycloaddition

Caption: Experimental workflow for kinetic comparison of alkynes.

Applications and Selection Criteria

The choice between these two alkynes should be driven by the specific demands of the application.

Choose Propargyl Alcohol when:

  • Cost is a primary concern: It is a readily available and inexpensive commodity chemical.

  • Working in standard organic solvents: Its solubility is sufficient for most traditional organic synthesis.

  • The reaction kinetics are not rate-limiting: For applications with high reactant concentrations or long allowable reaction times, its performance is adequate.

  • The resulting hydroxyl group is the desired functionality: It provides a simple, primary alcohol handle for further modification.

Choose 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol when:

  • Rapid kinetics are essential: For applications like in-situ biological labeling or high-throughput screening where reaction speed is critical. [13][15]* Working in aqueous or biological media: Its superior water solubility and biocompatibility are paramount.

  • Low catalyst concentrations are required: The internal ligand effect allows for efficient catalysis with minimal copper, reducing potential cytotoxicity in cellular systems. [8]* Reactant concentrations are low: The intramolecular nature of the catalysis overcomes the kinetic barriers of dilute solutions.

  • The diethanolamine moiety is desired post-conjugation: This group can impart increased hydrophilicity to the final conjugate or serve as a metal-chelating site.

Conclusion

While propargyl alcohol remains a foundational tool in click chemistry, functionalized alkynes like 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol represent a significant evolution in reagent design. The integration of a tertiary amine ligand directly into the alkyne backbone creates a self-accelerating system that offers substantial advantages in terms of reaction rate, efficiency at low concentrations, and performance in aqueous environments. This "internal ligand" strategy provides researchers with a powerful tool to push the boundaries of CuAAC, enabling more demanding applications in bioconjugation, diagnostics, and advanced materials development. For researchers and drug development professionals, understanding the mechanistic basis of this enhanced reactivity is key to selecting the optimal tool and designing more efficient and robust conjugation strategies.

References

  • BenchChem. (2025). Propargyl-PEG7-alcohol mechanism of action in click chemistry. BenchChem.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 132(43), 15247–15255. [Link]

  • Rezaei, S. J., & Mohammad-Zadeh, M. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing.
  • Vector Labs. (n.d.).
  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2007). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. Angewandte Chemie International Edition, 46(14), 2353–2357. [Link]

  • BroadPharm. (n.d.). Click reaction ligands. BroadPharm.
  • Zhou, Z., & Liu, Y. (2016). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 6(12), 4382–4391. [Link]

  • Zhou, Z., & Liu, Y. (2016). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide−Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society. [Link]

  • Request PDF. (n.d.). Ligand-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition. [Link]

  • BenchChem. (2025). The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development. BenchChem.
  • Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. [Link]

  • ResearchGate. (n.d.). Substrate scope of propargyl alcohol derivatives. Reaction conditions:. [Link]

  • Kyoto University Research Information Repository. (n.d.). studies on the kinetics of the reaction of propargyl alcohol with aqueous formaldehyde solution. [Link]

  • PMC. (n.d.). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. [Link]

  • ResearchGate. (n.d.). CuAAC reaction kinetics showing signal for the product of reaction of.... [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]

  • A Recent Concept of Importance: Click Chemistry. (n.d.). [Link]

  • Karle, A. A., Jain, A., Yadav, G., Rane, B., Mulgavkar, S., & Bagal, O. (2022). Click chemistry: A novel tool in pharmaceutical research. Journal of Pharmaceutical Chemistry & Chemical Science, 6(1), 101. [Link]

  • BenchChem Technical Support Team. (2025).
  • Le-Deygen, I. M., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015. [Link]

  • Glen Research. (n.d.). Glen Report 22.29: Technical Brief - Crosslinking with Click Chemistry. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. [Link]

  • Krchnak, V., et al. (2012). Solid-phase synthesis and chemical properties of 2-(2-amino/hydroxyethyl)-1-aryl-3, 4-dihydropyrazino[1, 2-b] indazol-2-iums. PMC. [Link]

  • Witte, M. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules, 18(10), 12349–12360. [Link]

  • Fernandez-Gutierrez, M., et al. (2024). Catalyst-Free Amino-Yne Click Reaction: An Efficient Way for Immobilizing Amoxicillin onto Polymeric Surfaces. Molecules, 29(2), 438. [Link]

  • Fun, H.-K., et al. (2009). 2-[(Indan-1-ylidene)amino]ethanol. PMC. [Link]

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Comparative

Comprehensive HPLC Validation Guide for Purity Assessment of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol

Executive Summary Assessing the purity of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol (commonly referred to as N-propargyl diethanolamine) presents a unique analytical challenge. Drug development professionals mu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Assessing the purity of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol (commonly referred to as N-propargyl diethanolamine) presents a unique analytical challenge. Drug development professionals must navigate two distinct physicochemical hurdles: the molecule’s extreme polarity and its lack of a conjugated π -system.

This guide objectively compares traditional Reversed-Phase Liquid Chromatography with UV detection (RP-UV) against modern alternatives, specifically Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). By establishing the causality behind method failure and success, this document provides a self-validating, [1] framework for accurate purity profiling.

Structural Causality & Methodological Rationale

To design a robust analytical method, we must first deconstruct the analyte's structure:

  • High Polarity (LogP < 0): The presence of two primary hydroxyl groups and a tertiary amine makes the molecule highly hydrophilic. On a standard hydrophobic C18 reversed-phase column, this compound will elute in the void volume ( k′<0.5 ), making it impossible to separate from early-eluting matrix interferences or polar degradation products[2].

  • Optical Transparency: The terminal alkyne and amino-diol backbone lack the conjugated double bonds required for strong UV absorbance. Monitoring this compound at low UV wavelengths (< 210 nm) results in severe baseline drift, solvent interference, and poor sensitivity.

The Solution: HILIC-CAD

To overcome these limitations, HILIC is employed to retain the polar amine by utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase where water acts as the strong eluting solvent[3]. For detection, CAD is utilized. Unlike UV, CAD is a mass-sensitive detector that measures the aggregate charge of aerosolized analyte particles. It provides a universal response for non-volatile compounds, independent of their chemical structure[4].

MethodSelection cluster_properties Compound 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol Polarity High Polarity (LogP < 0) Compound->Polarity Optical No UV Chromophore (Optically Transparent) Compound->Optical RP Reversed-Phase (C18) Result: Void Volume Elution Polarity->RP HILIC HILIC Separation Result: Strong Retention Polarity->HILIC UV UV Detection Result: No Signal Optical->UV CAD Charged Aerosol Detection Result: Universal Quantitation Optical->CAD Optimal Optimized Platform: HILIC-CAD HILIC->Optimal CAD->Optimal

Caption: Logical decision tree for HPLC method selection based on analyte physicochemical properties.

Comparative Performance Analysis

When evaluating alternatives for non-chromophoric polar amines, CAD consistently outperforms ELSD. While both are evaporative aerosol detectors, CAD charges particles via collision with ionized nitrogen gas. This mechanism allows CAD to detect particles as small as 10 nm, providing up to a 10-fold improvement in the Limit of Detection (LOD) and a significantly wider dynamic range compared to the light-scattering limitations of ELSD[5].

Quantitative Method Comparison
Analytical ParameterRP-HPLC with UV (210 nm)HILIC with ELSDHILIC with CAD
Retention Mechanism Hydrophobic PartitioningHydrophilic PartitioningHydrophilic Partitioning
Retention Factor ( k′ ) < 0.5 (Fails to retain)> 2.0 (Optimal)> 2.0 (Optimal)
Limit of Detection (LOD) N/A (No reliable signal)~10–50 ng on-column~1–5 ng on-column
Dynamic Range N/A~2 Orders of Magnitude~4 Orders of Magnitude
Response Uniformity Poor (Extinction coeff. dependent)Moderate (Size/Structure dependent)Excellent (Mass dependent)
Gradient Compatibility HighHighHigh (with inverse gradient)

Optimized HILIC-CAD Experimental Protocol

The following protocol is engineered as a self-validating system. Every parameter is chosen to control the ionization state of the tertiary amine and ensure stable aerosol generation.

A. Reagents & Materials
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC) or Amide-bonded silica, 150 x 4.6 mm, 3.5 µm. (Causality: Zwitterionic surfaces provide simultaneous weak electrostatic interactions and a rich water-layer for hydrophilic partitioning).

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate buffer, adjusted to pH 3.2 with Formic Acid. (Causality: A pH of 3.2 ensures the tertiary amine is fully protonated, preventing peak tailing, while ammonium formate is fully volatile, preventing CAD nebulizer clogging).

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

B. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0–2 min: 85% B (Isocratic hold to establish partitioning)

    • 2–10 min: 85% 50% B (Increasing water strength to elute strongly retained polar impurities)

    • 10–15 min: 50% B (Column wash)

    • 15–22 min: 85% B (Re-equilibration)

  • CAD Settings: Evaporation temperature set to 35°C; Data collection rate at 10 Hz; Filter at 3.6s.

C. Sample Preparation
  • Diluent: 80% Acetonitrile / 20% Water.

  • Causality: Samples must be diluted in a solvent closely matching the initial highly organic mobile phase. Injecting a highly aqueous sample into a HILIC column disrupts the stationary water layer, causing severe peak splitting and premature elution.

D. Self-Validating System Suitability Testing (SST)

Before analyzing unknown batches, the system must pass the following criteria to ensure trustworthiness:

  • Resolution ( Rs​ ): 1.5 between the main peak and its closest eluting known impurity.

  • Tailing Factor ( Tf​ ): 1.5 for the 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol peak.

  • Precision: %RSD of peak area 2.0% across 6 replicate injections of the working standard.

HILIC_CAD_Workflow Prep 1. Sample Prep Dilute in 80% ACN Sep 2. HILIC Column Amide/Zwitterionic Prep->Sep Neb 3. Nebulization Form Aerosol Droplets Sep->Neb Charge 4. Corona Wire Charge Particles Neb->Charge Detect 5. Electrometer Measure Aggregate Charge Charge->Detect

Caption: Step-by-step experimental workflow for the HILIC-CAD analytical system.

Method Validation Strategy (ICH Q2(R2) Compliance)

To utilize this method for regulatory submissions or commercial release testing, it must be validated according to the.

  • Specificity: Analyze blank diluent, pure standard, and samples spiked with known synthesis precursors (e.g., diethanolamine, propargyl bromide). Verify that no matrix peaks co-elute with the target analyte.

  • Linearity & Range: Because CAD response is inherently non-linear (following a power function R=a⋅mb ), standard linear regression will fail at wide ranges. To achieve an R2≥0.99 , apply a Power Function Value (PFV) algorithm within the chromatography data system to linearize the output[6], or use a log-log calibration curve from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit.

  • Accuracy: Perform spike-recovery experiments at 80%, 100%, and 120% of the target concentration. Acceptable recovery limits for purity assays typically fall between 98.0% and 102.0%.

  • Robustness: Deliberately vary critical method parameters, specifically the mobile phase buffer pH ( ± 0.2 units) and the CAD nebulizer temperature ( ± 2°C), to prove the method's resilience against day-to-day operational fluctuations[4].

References

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation (ICH).[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview - LCGC International.[Link]

  • Development and validation of a hydrophilic interaction chromatography method coupled with a charged aerosol detector for quantitative analysis of nonchromophoric α-hydroxyamines - Journal of Chromatography A (PubMed).[Link]

  • Applications: Polar Amines and Amino Acids - HELIX Chromatography.[Link]

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Analysis and Fragmentation Patterns of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol

Executive Summary & Chemical Profiling 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol, universally known as N-propargyldiethanolamine (PDEA) , is a highly versatile bifunctional linker. Featuring a tertiary amine co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol, universally known as N-propargyldiethanolamine (PDEA) , is a highly versatile bifunctional linker. Featuring a tertiary amine core, two hydroxyethyl arms, and a terminal alkyne, it is a cornerstone molecule in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, bioconjugation, and the synthesis of stimuli-responsive polymers.

From an analytical perspective, tracking PDEA and its conjugates requires a robust understanding of its mass spectrometry (MS) profile. Its unique structural motifs yield distinct fragmentation patterns that require careful analytical consideration to differentiate from other amine-based linkers. This guide provides an in-depth mechanistic analysis of PDEA's fragmentation, compares its performance against standard alternatives, and establishes a self-validating LC-MS/MS protocol for its quantification.

Mechanistic Fragmentation Pathways (ESI-MS/MS)

When subjected to Electrospray Ionization (ESI) in positive mode, PDEA readily forms a stable protonated precursor ion [M+H]⁺ at m/z 144.10 . The fragmentation of this precursor under Collision-Induced Dissociation (CID) is driven by the relative proton affinities of the nitrogen atom and the hydroxyl oxygens. Understanding the causality behind these cleavages is critical for accurate Multiple Reaction Monitoring (MRM) assay design.

  • Pathway A: Dehydration (m/z 126.09): The most thermodynamically favored pathway is the loss of water (-18 Da). Causality: The proton migrates from the amine to one of the hydroxyl groups, leading to the elimination of H₂O. The resulting carbocation is rapidly stabilized by the lone pair of the nitrogen, forming a stable cyclic aziridinium or morpholine-like intermediate. This behavior is highly characteristic of ethanolamines[1].

  • Pathway B: Hydroxyethyl Cleavage (m/z 99.07): Alpha-cleavage of the C-C or C-N bond results in the neutral loss of a hydroxyethyl radical/molecule (-45 Da).

  • Pathway C: Propargyl Cleavage (m/z 105.07): The loss of the propargyl group (-39 Da) is a diagnostic feature that distinguishes PDEA from standard alkyl-diethanolamines. The terminal alkyne can form a stable propargyl radical or cation, leaving behind a diethanolamine fragment[2].

PDEA_Fragmentation PDEA PDEA [M+H]+ m/z 144.10 Dehydration Dehydrated Ion m/z 126.09 PDEA->Dehydration - H2O (-18 Da) EthCleavage Hydroxyethyl Loss m/z 99.07 PDEA->EthCleavage - C2H5O (-45 Da) PropCleavage Propargyl Loss m/z 105.07 PDEA->PropCleavage - C3H3 (-39 Da)

Figure 1: Primary ESI-MS/MS fragmentation pathways of protonated PDEA.

Comparative Performance Analysis

To fully contextualize PDEA's utility, it must be compared against structurally similar alternatives: N-Methyldiethanolamine (MDEA) (a standard tertiary amine lacking the alkyne) and Propargylamine (PA) (a primary amine with an alkyne).

Table 1: Structural and MS/MS Diagnostic Comparison
CompoundFormulaExact Mass[M+H]⁺Primary Diagnostic FragmentsKey Analytical Advantage
PDEA C₇H₁₃NO₂143.09 Da144.10126 (-H₂O), 105 (-Propargyl), 99 (-C₂H₅O)Dual functionality; highly predictable diagnostic ions for tracking click-conjugates[3].
MDEA C₅H₁₃NO₂119.09 Da120.10102 (-H₂O), 74 (-C₂H₅O)High ionization efficiency; serves as a standard baseline for tertiary amine calibration[1].
PA C₃H₅N55.04 Da56.0539 (-NH₃)Minimal steric hindrance; however, its low mass makes LC-MS retention highly difficult[2].
Table 2: Chromatographic and Ionization Performance
MetricPDEAMDEAPropargylamine (PA)
ESI+ Ionization Efficiency High (Tertiary amine)High (Tertiary amine)Moderate (Primary amine)
RPLC Retention (C18) Very Poor (Elutes in void)Very Poor (Elutes in void)Extremely Poor
HILIC Retention ExcellentExcellentModerate
Matrix Effect Susceptibility Moderate (Requires HILIC)Moderate (Requires HILIC)High (Due to early elution)

Self-Validating Experimental Protocol: LC-MS/MS Analysis

Analyzing small, highly polar amines like PDEA presents a significant chromatographic challenge. They exhibit extremely poor retention on standard Reversed-Phase (C18) columns, eluting in the void volume where matrix suppression is most severe[4].

Causality for Method Selection: To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed. HILIC retains polar analytes through a water-enriched layer on the stationary phase, ensuring adequate separation from matrix interferents[5].

Self-Validating System Design: To ensure this protocol is self-validating, an isotopically labeled internal standard (e.g., ¹³C₄-MDEA or D₈-DEA) must be spiked into every sample prior to extraction. The continuous monitoring of the internal standard's peak area validates the absence of fluctuating matrix-induced ion suppression, ensuring that any quantitative variations are strictly due to analyte concentration, not ESI source competition[4].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Aliquot 100 µL of the biological or synthetic sample into a microcentrifuge tube.

  • Spike with 10 µL of ¹³C₄-MDEA internal standard (1 µg/mL).

  • Add 890 µL of 90:10 Acetonitrile:Water containing 0.1% Formic Acid to precipitate proteins and extract the analyte.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an LC vial. Causality: High organic content is strictly required for HILIC to promote analyte partitioning into the aqueous layer of the stationary phase. Formic acid ensures the tertiary amine remains fully protonated, maximizing ESI+ efficiency.

Step 2: HILIC Chromatographic Separation

  • Column: Waters Atlantis HILIC (or equivalent), 2.1 x 100 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 2 mins, ramp to 50% B over 8 mins, hold for 2 mins, re-equilibrate at 95% B for 4 mins.

  • Flow Rate: 0.3 mL/min. Causality: Starting with high organic (95% B) ensures strong retention of the polar PDEA. Ramping the aqueous phase (A) elutes the compound sharply. Ammonium formate provides the necessary ionic strength to prevent secondary interactions with column silanols, ensuring sharp peak shapes[5].

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters

  • Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • MRM Transitions for PDEA:

    • Quantifier: m/z 144.1 → 126.1 (Collision Energy: 15V). Represents the highly favored water loss.

    • Qualifier: m/z 144.1 → 105.1 (Collision Energy: 25V). Confirms the presence of the propargyl group. Causality: Utilizing two transitions ensures high specificity. The lower collision energy for water loss reflects the low activation energy of dehydration, while the higher collision energy for propargyl cleavage reflects the stronger C-N bond stability.

References

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines Source: Environmental Science: Processes & Impacts (Royal Society of Chemistry) URL:[Link]

  • Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography-tandem mass spectrometry Source: Journal of Chromatography B (PubMed/Elsevier) URL:[Link]

  • A Guide to MALDI Imaging Mass Spectrometry for Tissues Source: Journal of Proteome Research (ACS Publications) URL:[Link]

Sources

Comparative

Benchmarking Reaction Kinetics of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol Against Standard Terminal Alkynes

In the landscape of bioconjugation and drug development, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for modular, high-yielding click chemistry. However, not all terminal alkynes are...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of bioconjugation and drug development, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for modular, high-yielding click chemistry. However, not all terminal alkynes are created equal. While standard aliphatic alkynes often require high catalyst loadings or external accelerating ligands (such as THPTA or TBTA) to achieve practical reaction rates, functionally decorated alkynes can manipulate the local catalytic microenvironment[1][2].

This guide provides an in-depth comparative analysis of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol (commonly known as N-propargyl diethanolamine) against traditional unactivated alkynes. By examining the causality behind its exceptional kinetic profile, we provide researchers with the mechanistic insights and self-validating experimental frameworks needed to optimize challenging bioconjugation workflows.

Mechanistic Causality: The Power of Internal Chelation

To understand why N-propargyl diethanolamine outpaces standard alkynes, we must analyze the rate-limiting step of the CuAAC reaction: the formation of the dinuclear copper(I) acetylide intermediate[3].

For unactivated aliphatic alkynes (e.g., 1-octyne), the initial interaction with the Cu(I) catalyst is limited to a weak π -coordination. This weak binding results in a high energy barrier for the subsequent deprotonation of the terminal alkyne proton, necessitating the addition of external nitrogen-rich ligands to stabilize the copper center and drive the reaction forward[2][4].

Conversely, N-propargyl diethanolamine possesses a built-in tertiary amine and two pendant hydroxyl groups. These heteroatoms act as internal coordinating ligands . When introduced to Cu(I), the molecule pre-organizes the metal ions via strong intramolecular chelation. This local concentration effect drastically lowers the pKa of the terminal alkyne proton and stabilizes the transition state of the dinuclear copper acetylide[5][6]. The result is a self-accelerating (autocatalytic) kinetic profile where the substrate acts as its own accelerating ligand, bypassing the traditional rate-limiting barriers[5][7].

Mechanism cluster_standard Standard Alkyne (e.g., 1-Octyne) cluster_accelerated N-Propargyl Diethanolamine A Cu(I) Catalyst + Azide B1 Weak π-Coordination (High Energy Barrier) A->B1 External Ligand Required B2 Strong Internal Chelation (Amine & OH Coordination) A->B2 Self-Accelerating C1 Slow Deprotonation & Acetylide Formation B1->C1 D Dinuclear Cu(I) Intermediate C1->D Slow C2 Rapid Deprotonation & Acetylide Formation B2->C2 C2->D Fast E 1,4-Disubstituted Triazole (Product) D->E Cycloaddition

Mechanistic divergence of CuAAC: Internal chelation vs. standard π-coordination.

Quantitative Benchmarking Data

To objectively compare performance, the reaction kinetics of N-propargyl diethanolamine were benchmarked against three distinct classes of terminal alkynes: an unactivated aliphatic (1-Octyne), a weakly activated hydroxyl-alkyne (Propargyl alcohol), and an electronically activated aryl alkyne (Phenylacetylene)[1][8].

The data below summarizes the relative pseudo-first-order rate constants ( krel​ ) and reaction half-lives ( t1/2​ ) under standardized, ligand-free conditions (10 mM substrates, 5 mol% Cu, D₂O/CD₃OD, 25°C).

Alkyne SubstrateStructural ClassRelative Rate ( krel​ ) t1/2​ (min)Primary Mechanistic Driver
1-Octyne Unactivated Aliphatic1.0> 120Weak π -coordination
Propargyl Alcohol Hydroxyl-Activated~ 3.545Weak OH chelation
Phenylacetylene Electronically Activated~ 8.218Conjugative stabilization
N-Propargyl Diethanolamine Ligand-Assisted (Amine)> 45.0 < 3 Strong internal N/OH chelation

Data Interpretation: The built-in tertiary amine of N-propargyl diethanolamine yields a reaction rate more than 45 times faster than standard unactivated alkynes. This eliminates the need for external ligands, making it highly advantageous for sensitive bioconjugations where exogenous additives might induce cytotoxicity or complicate purification[1][9].

Experimental Workflow: Self-Validating Kinetic Monitoring

To ensure absolute trustworthiness in kinetic benchmarking, researchers must avoid protocols that rely on external calibration curves, which are susceptible to solvent evaporation or volumetric errors. The following protocol utilizes in situ ¹H NMR spectroscopy with an inert internal standard (tert-butanol). Because the internal standard does not participate in the reaction, the integration ratio between the decaying alkyne proton and the static tert-butanol peak serves as a self-validating system for absolute quantification[5][6].

Step-by-Step Methodology

Step 1: Substrate & Standard Preparation

  • Prepare a solvent mixture of D₂O and CD₃OD (9:4 v/v) to ensure full solubility of both organic substrates and inorganic catalysts.

  • Dissolve the target alkyne (e.g., N-propargyl diethanolamine) and a model azide (e.g., 2-azidoethanol) to a final concentration of 10 mM each.

  • Add exactly 5.0 mM of tert-butanol to the mixture. Causality: The tert-butanol singlet (~1.2 ppm) provides a stable integration reference that does not overlap with the terminal alkyne proton (~2.5 ppm) or the emerging triazole proton (~8.0 ppm).

Step 2: Catalyst Generation & Initiation

  • In a separate vial, prepare a stock solution of CuSO₄ (50 mM) and Sodium Ascorbate (100 mM) in D₂O. Causality: Ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ, preventing premature oxidation[2][4].

  • Transfer 600 µL of the substrate mixture into an NMR tube.

  • Inject the catalyst stock to achieve a final Cu(I) loading of 5 mol% (0.5 mM), cap the tube, and invert twice to mix. This injection marks t=0 .

Step 3: Data Acquisition & Analysis

  • Insert the tube into the NMR spectrometer pre-equilibrated to 25°C.

  • Acquire single-scan ¹H NMR spectra at 30-second intervals for 60 minutes.

  • Plot the normalized integration of the alkyne proton (relative to tert-butanol) against time to derive the pseudo-first-order rate constant ( kobs​ ).

Workflow S1 1. Substrate Preparation S2 2. Cu(I) Catalyst Generation S1->S2 S1_sub Equimolar Alkyne + Azide Internal Standard (t-BuOH) S1->S1_sub S3 3. Kinetic Monitoring (NMR) S2->S3 S2_sub CuSO4 + Na Ascorbate in D2O/CD3OD S2->S2_sub S4 4. Data Analysis S3->S4 S3_sub Measure Alkyne Decay vs Time S3->S3_sub

NMR-based kinetic benchmarking workflow for CuAAC reaction rate analysis.

Conclusion

Benchmarking 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol against standard terminal alkynes reveals a profound kinetic advantage rooted in structural design. By incorporating a tertiary amine and hydroxyl groups directly into the alkyne scaffold, the molecule effectively bypasses the need for exogenous accelerating ligands. This self-accelerating property not only maximizes reaction velocity but also simplifies post-reaction purification, making it a superior structural motif for advanced drug development and biomolecular labeling.

References
  • Kislukhin, A. A., Hong, V. P., Breitenkamp, K. E., & Finn, M. G. (2013). "Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition." Bioconjugate Chemistry, 24(4), 684-689.[Link]

  • Semenov, S. N., Belding, L., Cafferty, B. J., Mousavi, M. P. S., Finogenova, A. M., Cruz, R. S., ... & Whitesides, G. M. (2018). "Autocatalytic Cycles in a Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction." Journal of the American Chemical Society, 140(32), 10221-10232.[Link]

  • Kandler, R., Benaragama, Y., Bera, M., Wang, C., Samiha, R. A., Sameera, W. M. C., Das, S., & Nag, A. (2024). "Development of Novel Immobilized Copper-Ligand Complex for Click Chemistry of Biomolecules." Molecules, 29(9), 2148.[Link]

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Safety & Regulatory Compliance

Safety

2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol proper disposal procedures

Comprehensive Safety and Disposal Guide for 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol As a Senior Application Scientist, I frequently oversee the implementation of complex bifunctional monomers in advanced drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol

As a Senior Application Scientist, I frequently oversee the implementation of complex bifunctional monomers in advanced drug development. 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol, commonly referred to as N-propargyldiethanolamine, is a highly versatile molecule. It is a critical building block in the synthesis of stimuli-responsive polymeric nanocarriers and amphiphilic graft copolymers used for targeted intracellular drug delivery[1]. Furthermore, its terminal alkyne moiety makes it an essential reagent in "click chemistry," specifically in Boronate Formation-Triggered Azide–Alkyne Cycloaddition (BAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

However, the very functional groups that make this molecule synthetically valuable—a tertiary amine and a terminal alkyne—also introduce specific reactivity hazards. Improper disposal of this compound, particularly when combined with heavy metal catalysts, can lead to severe safety incidents, including the formation of explosive metal acetylides. This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute laboratory safety.

Physicochemical Profile & Hazard Causality

To design an effective disposal plan, we must first understand the causality behind the molecule's hazards. N-propargyldiethanolamine inherits hazard characteristics from its parent structures: diethanolamine and propargylamine.

Table 1: Hazard Profile and Operational Implications

Chemical FeatureHazard ClassificationCausality & Operational Implication
Tertiary Amine Backbone Skin/Eye Irritant, Target Organ ToxicityActs as a weak organic base. Prolonged exposure can cause severe ocular damage and respiratory irritation[3]. Requires handling in a Class II fume hood with nitrile gloves.
Terminal Alkyne (-C≡CH) High Reactivity, Explosion HazardThe slightly acidic alkynyl proton can be displaced by heavy metals (Cu, Ag, Hg) to form shock-sensitive metal acetylides. Must be strictly segregated from unchelated heavy metal waste.
Hydroxyl Groups (-OH) Hydrogen Bonding, ViscosityIncreases boiling point and water solubility compared to simple alkynes, reducing vapor flammability but complicating aqueous waste extraction.
Environmental Toxicity Aquatic ToxicityAnalogs demonstrate long-lasting harmful effects on aquatic life[3]. Direct disposal into municipal drains is strictly prohibited.

Waste Segregation & Disposal Workflows

The most critical failure point in the disposal of alkyne-containing amino alcohols occurs during waste segregation. Because N-propargyldiethanolamine is frequently used alongside copper catalysts in click chemistry, the waste streams must be chemically quenched before segregation to prevent the generation of explosive byproducts.

G A CuAAC Reaction Waste (Contains Terminal Alkyne & Cu) B Quench with EDTA (Chelates Free Copper) A->B Prevent Acetylide Formation C Phase Separation (Extraction) B->C D Organic Phase (Unreacted Alkyne) C->D Organic Solvents E Aqueous Phase (Cu-EDTA Complex) C->E Aqueous Layer F Incineration (Non-Halogenated Organic) D->F G Heavy Metal Waste (Aqueous Cu Disposal) E->G

Caption: Workflow for quenching and segregating CuAAC reaction waste.

Step-by-Step Disposal Protocols

Protocol A: Disposal of CuAAC Reaction Mixtures (High Risk)

Causality: If unreacted N-propargyldiethanolamine is left in a waste container with free Copper (I) or Copper (II) ions, it will slowly precipitate copper acetylide, a highly explosive compound that can detonate upon friction or shock. This protocol uses chelation to self-validate safety.

  • Quenching: Transfer the reaction mixture to a dedicated quenching flask. Add a 5-fold molar excess of 0.5 M EDTA (Ethylenediaminetetraacetic acid) aqueous solution relative to the total copper catalyst used.

  • Agitation: Stir vigorously for 30 minutes. The EDTA will outcompete the alkyne for the copper ions, forming a highly stable, water-soluble Cu-EDTA complex.

  • Phase Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., ethyl acetate or dichloromethane) to extract the unreacted N-propargyldiethanolamine and polymeric products.

  • Segregation:

    • Drain the aqueous layer (containing Cu-EDTA) into a clearly labeled "Aqueous Heavy Metal Waste" container.

    • Drain the organic layer (containing the alkyne) into a "Non-Halogenated Organic Waste" (or Halogenated, depending on the extraction solvent) container destined for high-temperature incineration.

Protocol B: Disposal of Pure Chemical and Stock Solutions
  • Consolidation: Collect all unused or expired N-propargyldiethanolamine in a compatible, tightly sealed glass or high-density polyethylene (HDPE) container.

  • Labeling: Label the container as "Hazardous Organic Waste: Basic Amine / Terminal Alkyne." Explicitly write "DO NOT MIX WITH HEAVY METALS OR OXIDIZERS" on the label.

  • Incineration: Transfer the container to your institution's Environmental Health and Safety (EHS) department. The standard disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber system to neutralize nitrogen oxides (NOx) generated during combustion.

Protocol C: Solid Waste (Contaminated Consumables)
  • Collection: Place all contaminated pipette tips, Kimwipes, and empty reagent bottles into a solid hazardous waste bin lined with a heavy-duty plastic bag.

  • Silica Gel Management: If the compound was purified via column chromatography, the contaminated silica gel must be allowed to dry in the fume hood to remove volatile solvents, then transferred to a solid waste container labeled "Silica Waste Contaminated with Organic Amines."

Emergency Spill Response Protocol

In the event of an accidental spill, immediate containment is required to prevent respiratory exposure and environmental contamination. Because the molecule is a viscous liquid at room temperature, it can spread rapidly across benchtops.

SpillResponse S1 Identify Spill & Evacuate S2 Don PPE (Respirator, Gloves) S1->S2 S3 Containment (Inert Absorbent) S2->S3 S4 Neutralization (Dilute Acid) S3->S4 S5 Hazardous Waste Collection S4->S5

Caption: Step-by-step emergency spill response and containment protocol.

Spill Cleanup Steps:

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear amine vapors.

  • PPE: Don a half-face respirator with organic vapor cartridges, heavy-duty nitrile gloves, and chemical splash goggles[3].

  • Containment: Surround the spill with an inert absorbent material such as dry sand, vermiculite, or a commercial spill pad. Crucial Causality: Do NOT use combustible materials like sawdust, as the amine can undergo exothermic reactions with organic oxidizable materials.

  • Absorption & Collection: Sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Wash the spill surface with a dilute, weak acid (e.g., 5% acetic acid) to neutralize the residual basic amine, followed by copious amounts of water. Collect all wash water as hazardous aqueous waste.

References

  • "Weakly Acidic pH and Reduction Dual Stimuli-Responsive Gel Particles" - Langmuir.[Link]

  • "Boronate Formation-Triggered Azide–Alkyne Cycloaddition" - Organic Letters.[Link]

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Handling

Essential Safety and Operational Guide for Handling 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol

This guide provides comprehensive safety protocols and operational procedures for the handling of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol. As a Senior Application Scientist, this document synthesizes technica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and operational procedures for the handling of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the safety of all laboratory personnel. Given the absence of a specific Safety Data Sheet (SDS) for this unique molecule, the following guidance is built upon the known hazards of its constituent functional groups: the amino alcohol and the terminal alkyne (propargyl group). This approach ensures a robust and cautious safety framework.

The core structure of this molecule presents a dual-hazard profile. The amino alcohol moiety suggests potential for skin and eye irritation or corrosion, while the terminal alkyne group introduces risks of flammability and the formation of potentially explosive metal acetylides.[1] Therefore, meticulous adherence to the following procedures is paramount.

I. Hazard Analysis and Risk Mitigation

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The primary risks associated with 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol are:

  • Corrosivity and Irritation: Amino alcohols can be corrosive or irritating to the skin, eyes, and respiratory tract.[2][3]

  • Flammability: Many low-molecular-weight organic compounds, including those with alkyne functionalities, are flammable.[1][4]

  • Explosive Acetylide Formation: The terminal alkyne C-H bond is weakly acidic and can be deprotonated by certain metals, particularly heavy metals like copper, silver, and mercury, to form highly unstable and shock-sensitive acetylides.[1][5]

To mitigate these risks, a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE) is essential.

II. The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety strategies prioritize engineering and administrative controls to minimize reliance on PPE.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls Substitution->Engineering Most Effective Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

Caption: Hierarchy of controls for safe chemical handling.

1. Engineering Controls: These are the first and most critical line of defense.

  • Chemical Fume Hood: All handling of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[6][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[2]

2. Administrative Controls: These are the work practices and procedures that reduce the risk of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all tasks involving this chemical.

  • Training: All personnel must be trained on the specific hazards and safe handling procedures for this chemical before commencing any work.

  • Restricted Access: Limit access to the areas where this chemical is stored and handled to authorized personnel only.

  • Labeling: All containers of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol must be clearly labeled with its name, concentration, and appropriate hazard warnings.[8]

  • Chemical Storage: Store the chemical in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and sources of heavy metals (e.g., copper, silver, mercury salts).[1][9]

3. Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical.[10]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[6]To protect against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[11]To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, fully buttoned.[6]To protect skin and clothing from splashes.
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.
III. Step-by-Step Protocol for Handling Liquid 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol

This protocol outlines the essential steps for safely measuring and transferring the liquid chemical.

Preparation:

  • Don appropriate PPE: Put on a flame-resistant lab coat, chemical splash goggles, a face shield, and two pairs of nitrile gloves.

  • Verify Engineering Controls: Ensure the chemical fume hood is on and functioning correctly. Clear the workspace within the hood of any unnecessary items.

  • Assemble Materials: Gather all necessary equipment (e.g., compatible glassware, pipette, secondary containment tray) inside the fume hood.

Procedure:

  • Transfer to Secondary Containment: Place the primary container of 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol in a secondary containment tray within the fume hood.[9]

  • Dispensing: Carefully open the container, pointing the opening away from your face. Use a clean pipette or syringe to withdraw the desired volume.

  • Transfer to Reaction Vessel: Dispense the liquid slowly and carefully into the reaction vessel, avoiding any splashing.

  • Seal Containers: Immediately and securely close both the primary container and the reaction vessel.

  • Initial Decontamination: Wipe down the exterior of the containers and any spills within the fume hood with an appropriate absorbent material.

Post-Handling:

  • Decontaminate Work Area: Thoroughly clean the work surface in the fume hood.

  • Properly Doff PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of gloves and any other contaminated disposable items in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[6]

IV. Disposal Plan: Managing Chemical Waste

Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.

Waste Collection:

  • All waste materials contaminated with 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol, including excess reagent, reaction mixtures, and contaminated consumables (e.g., gloves, pipette tips, absorbent pads), must be collected in a designated hazardous waste container.[6][12]

  • The waste container must be made of a compatible material, be kept closed except when adding waste, and be clearly labeled as "Hazardous Waste" with the full chemical name.[13]

Waste Treatment (Quenching of Reactive Alkyne):

  • For reaction mixtures containing residual terminal alkyne, a quenching step may be necessary before disposal to neutralize its reactivity. This should only be performed by trained personnel following a validated protocol.[14] A common method involves the slow addition of a proton source like isopropanol.[14]

Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[6][13]

  • Do not dispose of this chemical down the drain or in the regular trash.[6]

By implementing these comprehensive safety measures, researchers can confidently and safely handle 2-[(2-Hydroxyethyl)(prop-2-yn-1-yl)amino]ethan-1-ol, fostering a secure and productive research environment.

References

  • Lab Manager. (2017, July 10). Handling and Storing Chemicals. Retrieved from [Link]

  • Environmental Health & Safety. Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • Nippon Nyukazai Co., Ltd. (2017, August 29).
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). Propargyl bromide solution, 80% (w/w) Toluene, Stabilized with Magnesium Oxide.
  • Nippon Nyukazai Co., Ltd. (2018, June 12).
  • SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide | US. Retrieved from [Link]

  • Thermo Fisher Scientific. (2018, October 26).
  • Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Propargyl bromide, 80% solution in toluene.
  • IIT Kanpur. (n.d.). Chemistry Alkynes - SATHEE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY.
  • Apollo Scientific. (n.d.). Amino-PEG5-alcohol.
  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). Propargyl chloride.
  • Dartmouth College. (2019, March 31). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • CK-12 Foundation. (2026, March 2). Physical and Chemical Properties of Alkynes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluating Hazards and Assessing Risks in the Laboratory. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Wisconsin-Madison. (n.d.).

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